4-Azidobenzenesulfonamide
Description
Properties
IUPAC Name |
4-azidobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEFHQIOSJWWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36326-86-0 | |
| Record name | NSC80928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-azidobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Azidobenzenesulfonamide: A Technical Guide to its Discovery, Synthesis, and Applications
Introduction
4-Azidobenzenesulfonamide is a versatile chemical compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. Its unique structure, featuring both a sulfonamide group and a photoreactive azide (B81097) moiety, allows it to serve as a valuable tool for a variety of scientific applications. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is an organic compound with the molecular formula C6H6N4O2S.[1] A summary of its key physicochemical and spectral properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 198.21 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 36326-86-0 | [2] |
| Molecular Formula | C6H6N4O2S | [1][2] |
| Appearance | Solid (form may vary) | |
| ¹H NMR | Aromatic protons typically observed in the range of δ 7.5–8.0 ppm. | [1] |
| IR Spectroscopy | Characteristic asymmetric stretching of the azide (N₃) group is observed around 2100 cm⁻¹. | [1] |
| High-Resolution Mass Spectrometry (HRMS) | The protonated molecular ion ([M+H]⁺) is expected at m/z 199.08. | [1] |
Discovery and History
Synthesis
The most common and well-established method for the synthesis of this compound begins with the commercially available precursor, 4-aminobenzenesulfonamide (sulfanilamide). The synthesis proceeds via a two-step diazotization and azidation reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminobenzenesulfonamide
-
6M Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ice
-
Distilled water
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)
Procedure:
-
Diazotization:
-
Dissolve 4-aminobenzenesulfonamide in 6M hydrochloric acid in a beaker.
-
Cool the solution to 0–5 °C using an ice bath and maintain this temperature with continuous stirring.[1]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The molar ratio of 4-aminobenzenesulfonamide to sodium nitrite should be approximately 1:1.[1]
-
The formation of the diazonium salt intermediate is typically rapid. The low temperature is crucial to prevent the decomposition of this unstable intermediate.[1]
-
-
Azidation:
-
In a separate flask, prepare a solution of sodium azide in distilled water.
-
Slowly add the freshly prepared, cold diazonium salt solution to the sodium azide solution with vigorous stirring. Maintain the temperature of the reaction mixture below 5 °C.
-
A precipitate of this compound will form.
-
Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold distilled water to remove any unreacted salts.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
Dry the purified this compound under vacuum.
-
Characterization:
-
The final product should be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[1]
Key Applications
This compound has emerged as a critical tool in several areas of chemical and biological research.
Carbonic Anhydrase Inhibition
The sulfonamide group of this compound serves as a zinc-binding group (ZBG), enabling it to target and inhibit carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[1]
The azide group provides a convenient handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the facile synthesis of a diverse library of 1,2,3-triazole-containing carbonic anhydrase inhibitors. By attaching different alkyne-containing fragments, researchers can systematically explore structure-activity relationships and develop potent and isoform-selective inhibitors for specific human carbonic anhydrases, such as the tumor-associated isoform CA IX.[1]
Photoaffinity Labeling
The aryl azide moiety of this compound is photochemically active. Upon exposure to ultraviolet (UV) light, it undergoes photolysis to form a highly reactive nitrene intermediate.[1] This nitrene can then form a covalent bond with nearby molecules, including amino acid residues within the binding site of a target protein. This process, known as photoaffinity labeling, is a powerful technique for identifying and characterizing ligand-protein interactions.[1]
Experimental Workflow for Photoaffinity Labeling:
-
Incubation: The photoaffinity probe (a molecule containing the this compound warhead) is incubated with the biological sample (e.g., cell lysate, purified protein).
-
UV Irradiation: The mixture is exposed to UV light of a specific wavelength to activate the azide group and generate the reactive nitrene.
-
Covalent Labeling: The nitrene intermediate covalently crosslinks to the target protein at or near the binding site.
-
Analysis: The labeled protein can then be identified and the site of covalent modification can be mapped using techniques such as mass spectrometry.
This approach allows for the direct identification of the binding partners of a small molecule within a complex biological system.
Other Applications
Beyond these primary roles, this compound and its derivatives are utilized in:
-
Materials Science: For the synthesis of photoresponsive polymers and materials.[1]
-
Dye and Pigment Synthesis: As a precursor in the chemical industry.[1]
-
Intermediate in Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of impurities for analytical standards, such as for the drug Celecoxib.
Conclusion
This compound is a compound of significant interest due to its dual functionality. The sulfonamide group provides a well-characterized pharmacophore for targeting metalloenzymes like carbonic anhydrases, while the azide group offers a versatile handle for both "click chemistry" modifications and photoaffinity labeling studies. This unique combination of properties has established this compound as a valuable building block in drug discovery and a powerful tool for elucidating biological interactions. As research in these areas continues to advance, the utility and applications of this compound are likely to expand further.
References
Synthesis of 4-Azidobenzenesulfonamide: A Technical Guide for Drug Development Professionals
An in-depth guide to the synthesis of 4-azidobenzenesulfonamide from 4-aminobenzenesulfonamide, outlining the chemical pathway, experimental protocols, and key quantitative data for researchers and scientists in drug development.
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and chemical biology. The primary synthetic route involves a two-step, one-pot diazotization-azidation reaction starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide). This compound's azide (B81097) functionality makes it a versatile building block, particularly for "click chemistry" applications in the development of novel therapeutic agents.[1]
Core Synthesis Pathway
The conversion of 4-aminobenzenesulfonamide to this compound is achieved through two principal chemical transformations:
-
Diazotization: The primary aromatic amine group of 4-aminobenzenesulfonamide is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a nitrite (B80452) source, such as sodium nitrite.
-
Azidation: The in situ generated diazonium salt is then treated with an azide source, most commonly sodium azide, which displaces the diazonium group to form the final aryl azide product.
This method is a variation of the Sandmeyer reaction and is widely applicable for the synthesis of various aryl azides from their corresponding anilines.
Figure 1: Chemical pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Aminobenzenesulfonamide (Sulfanilamide) | |
| Molecular Formula (Product) | C₆H₆N₄O₂S | [2] |
| Molecular Weight (Product) | 198.21 g/mol | [2] |
| Reported Yield | 93% | [1] |
| Purity | High (further purification may be required) | |
| HRMS ([M+H]⁺) | m/z 199.08 | [1] |
Experimental Protocols
The following protocols are based on established methodologies for diazotization and azidation reactions.
Materials and Reagents
-
4-Aminobenzenesulfonamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Ice
Experimental Workflow
Figure 2: General experimental workflow for the synthesis of this compound.
Step 1: Diazotization of 4-Aminobenzenesulfonamide
-
In a round-bottom flask, dissolve 4-aminobenzenesulfonamide (1.0 equivalent) in 6 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the internal temperature is maintained below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the in situ generated 4-sulfonamidobenzenediazonium chloride and should be used immediately in the next step.
Step 2: Azidation of the Diazonium Salt
-
In a separate beaker, dissolve sodium azide (1.0-1.2 equivalents) in deionized water.
-
Slowly add the sodium azide solution to the cold diazonium salt solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to yield the pure compound.
Biological Significance and Applications
This compound serves as a crucial building block in medicinal chemistry. Its azide group allows for facile covalent modification through "click chemistry," enabling its conjugation to other molecules of interest.[1] This compound has shown potential as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in bacterial folate synthesis, making it a candidate for the development of new antibiotics.[1] Furthermore, it has demonstrated inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors, suggesting its potential in oncology research.[1] The ability to readily synthesize this compound provides researchers with a valuable tool for developing novel probes and therapeutic agents.
References
Navigating the Solubility Landscape of 4-Azidobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-azidobenzenesulfonamide, a critical building block in medicinal chemistry and drug development. While quantitative solubility data for this compound is not extensively available in public literature, this guide summarizes its qualitative solubility characteristics, provides detailed experimental protocols for its determination, and illustrates its application in the synthesis of bioactive molecules.
Core Concepts: Understanding the Solubility of this compound
This compound (CAS 36326-86-0) is a versatile intermediate, notably used as a precursor for carbonic anhydrase inhibitors through "click chemistry"[1][2][3]. However, its practical application is often hampered by what is described as "solubility challenges"[4]. An understanding of its solubility profile is paramount for its effective use in synthesis, purification, and formulation.
Based on available information and the general behavior of related sulfonamides, the solubility of this compound can be qualitatively summarized as follows:
-
Aqueous Solubility: Like many sulfonamides, this compound is expected to have low solubility in water.
-
Organic Solvents: It is reported to have poor solubility in tert-butyl alcohol[4]. For practical applications such as click chemistry, mixtures of organic solvents and water, for instance, acetone/water, are utilized, suggesting a degree of solubility in such systems[4]. In comparison, the related compound 4-methylbenzenesulfonamide is noted for its enhanced solubility in organic solvents, highlighting the solubility limitations of the azido-substituted analogue[4].
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Water | e.g., 25 | e.g., Shake-Flask with HPLC | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask with HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask with HPLC | ||
| e.g., DMSO | e.g., 25 | e.g., Shake-Flask with HPLC | ||
| e.g., Acetone/Water (1:1) | e.g., 25 | e.g., Shake-Flask with HPLC |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is crucial for any research and development endeavor. The following are detailed methodologies that can be employed to quantitatively determine the solubility of this compound.
Saturation Shake-Flask Method
This is the most reliable and widely used method for determining equilibrium solubility[5][6].
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the mixture at a constant and controlled temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE syringe filter with a pore size of 0.22 µm). It is critical to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method.
Analytical Quantification Methods
a. High-Performance Liquid Chromatography (HPLC)
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Concentration Determination: Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve. The original solubility is then calculated by taking the dilution factor into account.
b. UV-Vis Spectrophotometry
This method is applicable if this compound has a distinct chromophore that absorbs in the UV-Vis spectrum.
-
Determination of λmax: Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).
-
Calibration Curve (Beer-Lambert Law): Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax to construct a calibration curve.
-
Sample Analysis: Appropriately dilute the saturated solution to ensure the absorbance reading is within the linear range of the calibration curve.
-
Concentration Calculation: Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve. The original solubility is then determined by considering the dilution factor.
Visualization of Synthetic Application and Experimental Workflow
Synthesis of Carbonic Anhydrase Inhibitors
This compound serves as a key building block for synthesizing carbonic anhydrase inhibitors via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The following diagram illustrates this general synthetic pathway.
Caption: Synthetic pathway for carbonic anhydrase inhibitors.
Experimental Workflow for Solubility Determination
The logical flow of the recommended saturation shake-flask method coupled with HPLC analysis for determining the solubility of this compound is depicted in the following diagram.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies | MDPI [mdpi.com]
- 4. This compound|CAS 36326-86-0 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 4-Azidobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-azidobenzenesulfonamide. The information presented is crucial for the structural elucidation and characterization of this important chemical intermediate in pharmaceutical research and development.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The aromatic region of the ¹H NMR spectrum is of primary interest for structural confirmation.
While specific, publicly available high-resolution spectra with full experimental details for this compound are not readily found in generalized databases, analytical characterization of the compound confirms the aromatic proton environments are typically observed in the range of δ 7.5–8.0 ppm.[1] For precise analysis, the expected signals are two doublets in the aromatic region, corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring, and a broad singlet for the sulfonamide protons.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | d | 2H | H-2, H-6 (ortho to SO₂NH₂) |
| ~7.35 | d | 2H | H-3, H-5 (ortho to N₃) |
| ~7.50 | br s | 2H | SO₂NH₂ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument frequency. The values presented are estimations based on typical spectra of similar compounds.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~144.0 | C-4 (ipso to N₃) |
| ~142.0 | C-1 (ipso to SO₂NH₂) |
| ~129.0 | C-2, C-6 |
| ~120.0 | C-3, C-5 |
Note: The chemical shifts for the carbon atoms are estimations and require experimental verification for precise assignment.
Experimental Protocols
A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: DMSO-d₆.
-
Reference: The residual solvent peak of DMSO-d₆ (δн = 2.50 ppm, δc = 39.52 ppm) is typically used as an internal reference.[1]
-
Temperature: Standard probe temperature (e.g., 298 K).
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 (can be adjusted based on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range appropriate for aromatic compounds (e.g., 0-10 ppm).
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A standard carbon range (e.g., 0-200 ppm).
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the residual solvent peak.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data of this compound.
This guide serves as a foundational resource for the NMR analysis of this compound. For definitive structural confirmation and publication purposes, it is imperative to acquire and interpret high-resolution, two-dimensional NMR data (e.g., COSY, HSQC, HMBC) and compare it with data from other analytical techniques such as mass spectrometry and infrared spectroscopy.
References
An In-depth Technical Guide to the Infrared Spectrum of 4-Azidobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-azidobenzenesulfonamide (C₆H₆N₄O₂S), a key building block in medicinal chemistry and chemical biology.[1] Understanding its spectral features is crucial for verifying its synthesis, assessing purity, and tracking its incorporation into larger molecules through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1]
Molecular Structure and Key Functional Groups
This compound is characterized by three primary functional groups, each producing distinct signals in the IR spectrum:
-
Aromatic Azide (B81097) (-N₃): Attached to the benzene (B151609) ring, this group is a powerful tool for bioconjugation.
-
Sulfonamide (-SO₂NH₂): A common pharmacophore, this group's vibrations include N-H and S=O stretches.
-
Para-disubstituted Benzene Ring: The aromatic core of the molecule.
The interplay of these groups defines the molecule's chemical reactivity and its unique spectral fingerprint.
Experimental Protocol: Acquiring the IR Spectrum
Infrared spectroscopy measures the interaction of infrared radiation with a sample, identifying chemical substances by their molecular vibrations.[2] A common and efficient method for analyzing solid samples like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[2][3]
Detailed Methodology for ATR-FTIR Spectroscopy:
-
Instrument Preparation: The instrument, typically a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal), is powered on and allowed to stabilize.[4][5]
-
Background Spectrum Acquisition: A background spectrum is collected with the clean, empty ATR crystal.[4] This critical step measures the ambient atmosphere (CO₂ and water vapor) and the instrument's intrinsic response, which is then subtracted from the sample spectrum.[4]
-
Sample Preparation and Application: A small amount of solid this compound powder (a few milligrams) is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]
-
Pressure Application: A pressure clamp or anvil is lowered onto the sample and tightened to ensure firm, uniform contact between the solid powder and the ATR crystal.[4][5] This maximizes the signal and produces a high-quality spectrum.
-
Sample Spectrum Collection: The sample spectrum is acquired. The instrument directs an infrared beam through the crystal, where it reflects internally.[4] At each reflection point, an "evanescent wave" penetrates a shallow depth into the sample, and specific frequencies are absorbed, corresponding to the vibrational energies of the molecule's functional groups.[4]
-
Data Processing and Cleaning: After data collection, the ATR crystal and pressure anvil are thoroughly cleaned, typically with a solvent-moistened wipe (e.g., isopropanol), to prevent cross-contamination.[5] The resulting spectrum is automatically background-corrected by the instrument's software.
Caption: A flowchart of the ATR-FTIR experimental procedure.
Interpretation of the IR Spectrum
The IR spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹). The key is to assign the observed absorption bands to the specific vibrational modes of the molecule's functional groups.
Summary of Characteristic Absorption Bands:
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3390 - 3230 | Strong | Sulfonamide (-SO₂NH₂) | N-H Asymmetric & Symmetric Stretching |
| 3100 - 3000 | Medium-Weak | Aromatic Ring | C-H Stretching |
| 2150 - 2100 | Very Strong, Sharp | Azide (-N₃) | N≡N Asymmetric Stretching |
| 1600 - 1475 | Medium-Weak | Aromatic Ring | C=C Stretching |
| 1370 - 1315 | Strong | Sulfonamide (-SO₂) | S=O Asymmetric Stretching |
| 1185 - 1145 | Strong | Sulfonamide (-SO₂) | S=O Symmetric Stretching |
| 925 - 900 | Medium | Sulfonamide (-S-N) | S-N Stretching |
| ~830 | Strong | Aromatic Ring | C-H Out-of-Plane Bending (para-subst.) |
Note: The precise positions of these bands can vary slightly due to the solid-state nature of the sample and intermolecular interactions.
Detailed Peak Analysis:
-
N-H Stretching (Sulfonamide): Primary sulfonamides typically show two distinct bands in the 3390-3230 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[6] The presence of these two bands is a clear indicator of the unsubstituted -NH₂ group.
-
Azide (N≡N) Asymmetric Stretching: The most prominent and diagnostically significant peak in the spectrum is the very strong, sharp absorption between 2150 and 2100 cm⁻¹.[7][8][9] This band is characteristic of the azide functional group's asymmetric stretch (νₐₛ N=N=N) and its presence is definitive proof of the azide's successful incorporation. Its high intensity and location in a relatively "quiet" region of the spectrum make it an excellent reporter group.[9]
-
S=O Stretching (Sulfonamide): The sulfonamide group is also characterized by two strong absorption bands corresponding to the S=O bond stretches. The asymmetric stretch appears at a higher frequency (1370-1315 cm⁻¹) while the symmetric stretch is found at a lower frequency (1185-1145 cm⁻¹).[6][10] The high intensity of these bands makes them easy to identify.
-
Aromatic Region: Absorptions related to the benzene ring are found in several places. Weak C-H stretching bands appear just above 3000 cm⁻¹.[11] In-ring C=C stretching vibrations give rise to medium-to-weak bands in the 1600-1475 cm⁻¹ range.[11] A strong band around 830 cm⁻¹ is characteristic of the C-H "out-of-plane" bending for a 1,4-disubstituted (para) benzene ring, confirming the substitution pattern.
Caption: A logical diagram illustrating the spectral interpretation process.
References
- 1. This compound|CAS 36326-86-0 [benchchem.com]
- 2. emeraldcloudlab.com [emeraldcloudlab.com]
- 3. gammadata.se [gammadata.se]
- 4. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Photoreactivity of 4-Azidobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidobenzenesulfonamide is a versatile chemical probe widely utilized in chemical biology and drug discovery. Its utility stems from the photoreactive azido (B1232118) group appended to a benzenesulfonamide (B165840) scaffold. The sulfonamide moiety can act as a recognition element, for instance, by targeting the active site of carbonic anhydrases, while the azido group serves as a latent reactive species that can be activated by ultraviolet (UV) light to form a covalent bond with nearby molecules. This process, known as photoaffinity labeling, allows for the identification and characterization of protein-ligand interactions, target validation, and the elucidation of binding sites. This guide provides a comprehensive overview of the core mechanism of this compound photoreactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research.
Core Mechanism of Photoreactivity
The photoreactivity of this compound is centered on the photodecomposition of the aromatic azide (B81097) group upon exposure to UV radiation. This process generates a highly reactive and short-lived intermediate known as a nitrene.
Upon absorption of a photon, the azide moiety is excited to a singlet state, which then rapidly loses a molecule of nitrogen gas (N₂) to form a singlet nitrene. The singlet nitrene is a high-energy species with a vacant p-orbital and a lone pair of electrons in an sp² hybrid orbital. This electronic configuration makes it highly electrophilic and capable of undergoing a variety of reactions.
The singlet nitrene can undergo intersystem crossing (ISC) to form the more stable triplet nitrene, which has two unpaired electrons and behaves as a diradical. The spin state of the nitrene intermediate significantly influences its subsequent reactivity.
Key reaction steps:
-
Photoexcitation: this compound absorbs UV light, promoting the azide to an excited electronic state.
-
Nitrogen Extrusion: The excited azide rapidly eliminates a molecule of dinitrogen (N₂).
-
Nitrene Formation: A highly reactive 4-sulfonylphenylnitrene intermediate is formed in the singlet state.
-
Intersystem Crossing (ISC): The singlet nitrene can convert to the more stable triplet nitrene.
-
Covalent Modification: The nitrene intermediate reacts with nearby molecules, primarily through insertion into C-H and N-H bonds or addition to double bonds, to form stable covalent adducts.
Quantitative Data
Precise quantitative data for the photoreactivity of this compound is not extensively reported in the literature. However, data from analogous aryl azides can provide valuable estimates for experimental design.
| Parameter | Value (for analogous aryl azides) | Notes |
| UV Absorption Maximum (λmax) | ~250 - 280 nm | The λmax for 4-dodecylbenzenesulfonyl azide is in this range.[1] 4-azidobenzoic acid has a λmax at 274 nm.[2] |
| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Typical range for aryl azides. |
| Photolysis Quantum Yield (Φ) | 0.4 - 1.0 | The efficiency of nitrene formation upon photon absorption. Varies with solvent and substitution. |
| Singlet Nitrene Lifetime (τs) | Picoseconds to nanoseconds | Extremely short-lived, rapidly reacts or undergoes intersystem crossing. |
| Triplet Nitrene Lifetime (τt) | Microseconds to milliseconds | Longer-lived than the singlet state, allowing for diffusion before reaction. |
Reactivity of the Nitrene Intermediate
The generated 4-sulfonylphenylnitrene is a highly reactive species that can engage in several types of chemical reactions, making it an effective cross-linking agent.
-
Singlet Nitrene Reactions:
-
C-H Insertion: Inserts directly into carbon-hydrogen bonds, a common reaction with amino acid side chains like leucine, isoleucine, and valine.
-
N-H Insertion: Reacts with amine groups, such as the side chain of lysine (B10760008) or the peptide backbone.
-
O-H Insertion: Can insert into the hydroxyl groups of serine, threonine, and tyrosine, though this is generally less favorable than C-H or N-H insertion.
-
Addition to Double Bonds: Reacts with aromatic residues like tryptophan and tyrosine.
-
-
Triplet Nitrene Reactions:
-
Hydrogen Abstraction: As a diradical, it can abstract hydrogen atoms to form an amino radical, which can then undergo further reactions.
-
Radical Recombination: Can combine with other radical species.
-
The reactivity of the nitrene is a key factor in the successful application of this compound for photoaffinity labeling. The short lifetime of the singlet nitrene favors reaction with molecules in the immediate vicinity of the probe's binding site, leading to specific labeling.
Experimental Protocols
General Photoaffinity Labeling Protocol
This protocol outlines a general workflow for using this compound to identify protein binding partners.
Materials:
-
This compound
-
Target protein or cell lysate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp (e.g., 365 nm)[3]
-
Quenching solution (e.g., dithiothreitol, DTT)
-
SDS-PAGE reagents
-
Western blotting or mass spectrometry equipment
Procedure:
-
Incubation: Incubate the target protein or cell lysate with this compound in a suitable buffer. A typical concentration range for the probe is 1-100 µM. The incubation is usually performed on ice or at 4°C for 15-60 minutes to allow for binding.
-
UV Irradiation: Expose the sample to UV light. The optimal wavelength is typically around the λmax of the azide (254-365 nm).[3] Irradiation is usually carried out on ice for 5-60 minutes.[3] The distance from the UV source and the irradiation time should be optimized for each experiment.
-
Quenching: After irradiation, add a quenching solution, such as DTT (final concentration 10-50 mM), to react with any remaining unreacted nitrene intermediates.
-
Analysis: The covalently labeled protein complexes can be analyzed by various methods:
-
SDS-PAGE: To visualize the formation of higher molecular weight cross-linked products.
-
Western Blotting: To identify the labeled protein if an antibody is available.
-
Mass Spectrometry: To identify the labeled protein and the specific site of cross-linking.
-
Mass Spectrometry Analysis of Labeled Peptides
This protocol describes the steps for identifying the protein and the site of modification after photoaffinity labeling.
Procedure:
-
Protein Digestion: The cross-linked protein sample is denatured, reduced, alkylated, and then digested with a protease such as trypsin.
-
Peptide Enrichment (Optional): If the this compound probe contains an affinity tag (e.g., biotin), the labeled peptides can be enriched using affinity chromatography.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The presence of a mass shift corresponding to the remnant of the this compound probe on a specific amino acid confirms the site of cross-linking. The mass of the modification will be the mass of the nitrene (C₆H₅NO₂S) plus the mass of the hydrogen atom it inserted into, which is 155.01 Da.
Visualizations
Photoreactivity Mechanism of this compound
Caption: Photoreaction cascade of this compound.
Experimental Workflow for Photoaffinity Labeling
Caption: General experimental workflow for photoaffinity labeling.
Application in Studying Carbonic Anhydrase
This compound is a known inhibitor of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide group mimics the substrate and binds to the zinc ion in the active site. Photoaffinity labeling with this probe can be used to map the binding pocket of different CA isoforms.
Caption: Probing carbonic anhydrase with this compound.
Conclusion
This compound is a powerful tool for the study of biomolecular interactions. A thorough understanding of its photoreactivity, centered on the light-induced formation of a highly reactive nitrene intermediate, is crucial for its effective application. While specific quantitative photophysical data for this molecule are not abundant, the principles of aryl azide photochemistry provide a solid foundation for designing and interpreting photoaffinity labeling experiments. The protocols and visualizations provided in this guide are intended to equip researchers with the necessary knowledge to successfully employ this compound in their investigations, ultimately contributing to advancements in drug discovery and our understanding of complex biological systems.
References
A Technical Guide to the UV Activation and Nitrene Formation of 4-Azidobenzenesulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Azidobenzenesulfonamide (4-ABS) is a versatile chemical probe widely utilized in medicinal chemistry and chemical biology. Its core utility stems from the photoactivatable azide (B81097) moiety, which, upon ultraviolet (UV) irradiation, generates a highly reactive nitrene intermediate. This transient species can form covalent bonds with a wide range of molecules in its immediate vicinity, making 4-ABS an invaluable tool for photoaffinity labeling. This technique allows for the identification and characterization of molecular interactions, such as ligand-receptor binding sites, and is instrumental in drug development for target identification and validation. This guide provides an in-depth overview of the photochemical properties of this compound, detailing its mechanism of activation, subsequent nitrene reactions, experimental protocols, and key applications.
Physicochemical and Spectroscopic Data
This compound is an organic compound featuring a sulfonamide group and an aromatic azide, rendering it a useful building block for various chemical syntheses.[1] A summary of its key properties is presented below.
| Property | Value |
| Molecular Formula | C₆H₆N₄O₂S[2] |
| Molecular Weight | 198.21 g/mol [2] |
| CAS Number | 36326-86-0[2] |
| IUPAC Name | This compound[2] |
| Appearance | Solid (form may vary) |
| UV Absorption | Typically absorbs in the 260–365 nm range, characteristic of aryl azides.[3] |
| Solubility | Exhibits solubility challenges; often requires organic co-solvents.[1] |
UV Activation and Nitrene Formation
The primary mechanism of action for this compound as a photoaffinity label involves the light-induced conversion of the azide group into a highly reactive nitrene.[1]
Photochemical Mechanism
Upon exposure to UV light, typically in the 254-365 nm range, the aryl azide group absorbs a photon, leading to the extrusion of molecular nitrogen (N₂) and the formation of a singlet nitrene intermediate.[4] This singlet nitrene is extremely short-lived (t½ ~ 1–10 ns) and can undergo several reactions, including intersystem crossing (ISC) to a more stable triplet nitrene state.[4] The singlet nitrene is primarily responsible for the desired covalent insertion reactions. A common side reaction for unsubstituted aryl azides is a rapid two-step rearrangement through a benzazirine intermediate, which then expands to a longer-lived ketenimine.[4]
Reactivity of the Aryl Nitrene Intermediate
The generated singlet nitrene is a potent electrophile that can react non-specifically with various chemical bonds in its proximity. This promiscuous reactivity is the foundation of photoaffinity labeling. Key reactions include:
-
C-H Insertion: Covalent bond formation with aliphatic C-H bonds.
-
N-H Insertion: Reaction with amines and amides.
-
Addition Reactions: Addition across double bonds to form aziridines.
-
Nucleophilic Attack: Trapping by nucleophiles like water or thiols, which can sometimes be a competing, undesirable pathway.
Experimental Protocols
Successful application of this compound requires careful execution of both its synthesis and its use in photo-crosslinking experiments.
Synthesis of this compound
The synthesis is typically a two-step process starting from 4-aminobenzenesulfonamide.[1]
Step 1: Diazotization of 4-Aminobenzenesulfonamide
-
Dissolution: Dissolve 4-aminobenzenesulfonamide in an acidic solution (e.g., 6M hydrochloric acid).
-
Cooling: Cool the solution to 0–5°C in an ice bath to ensure the stability of the resulting diazonium salt.[1] Low temperatures are critical to prevent premature decomposition and side reactions.[1]
-
Nitrite (B80452) Addition: Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously. The molar ratio of 4-aminobenzenesulfonamide to NaNO₂ should be 1:1.[1]
-
Confirmation: The formation of the diazonium salt can be monitored (e.g., using starch-iodide paper to test for excess nitrous acid).
Step 2: Azide Substitution
-
Azide Addition: To the cold diazonium salt solution, slowly add a solution of sodium azide (NaN₃).
-
Reaction: Nitrogen gas will be evolved as the azide displaces the diazonium group. Continue stirring in the cold bath until the reaction is complete.
-
Isolation: The this compound product typically precipitates from the aqueous solution.
-
Purification: Collect the solid by filtration, wash with cold water, and purify further by recrystallization or column chromatography. Characterize the final product using techniques like ¹H-NMR and HRMS.[1]
General Protocol for Photoaffinity Labeling
This protocol outlines a typical workflow for using 4-ABS to identify protein binding partners.
Materials and Equipment:
-
This compound probe
-
Purified target protein or complex biological sample (e.g., cell lysate)
-
UV-transparent reaction vessels (e.g., quartz cuvettes, open microcentrifuge tubes).[5] Polypropylene tubes can block a significant amount of UV light.[5]
-
UV lamp with a specified wavelength output (e.g., 254 nm, 365 nm).
-
Ice bath or cooling block to prevent sample heating during irradiation.[5]
-
Appropriate buffer system (Note: Avoid thiol-containing reducing agents like DTT or 2-mercaptoethanol, as they can react with the nitrene).[5]
-
Analytical equipment (e.g., SDS-PAGE, mass spectrometer).
Procedure:
-
Sample Preparation: Prepare a solution of the target protein in a suitable buffer. Add the this compound probe (typically from a concentrated stock in an organic solvent like DMSO) to the desired final concentration.
-
Incubation (Binding): Incubate the mixture in the dark to allow the probe to bind to its target. The time and temperature will depend on the specific interaction being studied.
-
UV Irradiation: Place the sample in a quartz cuvette or open tube on ice.[5] Expose the sample directly to the UV light source for a predetermined time (e.g., 5-30 minutes).[5] The optimal wavelength and duration must be determined empirically.[5]
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule if necessary.
-
Analysis: Analyze the sample to detect the covalently cross-linked product. This is commonly done by:
-
SDS-PAGE: A shift in the molecular weight of the target protein indicates successful cross-linking.
-
Mass Spectrometry: The sample is digested, and the resulting peptides are analyzed to identify the exact site of covalent modification, thereby mapping the binding pocket.
-
Quantitative UV Activation Parameters
| Parameter | Typical Range / Condition | Notes |
| Wavelength | 254 - 365 nm | Long-wavelength UV (e.g., 365 nm) can be advantageous to minimize protein damage.[5] Plain phenyl azides may be more efficient with short-wavelength UV.[5] |
| Lamp Source | Handheld UV lamp, transilluminator, specialized photoreactor | The intensity and distance from the sample are critical variables. |
| Exposure Time | 5 - 30 minutes | Must be optimized to maximize cross-linking while minimizing photo-damage to the biological sample.[5] |
| Temperature | 4°C to Room Temperature | Samples can heat up significantly; irradiation on ice is strongly recommended to maintain protein integrity.[5] |
Applications in Research and Drug Development
The ability of this compound to form covalent bonds upon UV activation makes it a powerful tool in several research areas.
-
Target Identification and Validation: It is extensively used as a photoaffinity label to identify the direct binding targets of small molecule drugs or biological ligands.[1] By covalently linking a drug candidate to its protein target, the protein can be isolated and identified.
-
Enzyme Mechanism Studies: The compound serves as a valuable tool for studying enzyme mechanisms and protein interactions.[1] For example, it has been used to develop potent and isoform-selective inhibitors for human carbonic anhydrases (CAs) and to study dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in bacterial folate synthesis.[1]
-
Binding Site Mapping: Following cross-linking, mass spectrometry-based proteomics can pinpoint the specific amino acid residues modified by the nitrene, providing high-resolution information about the ligand's binding pocket.
-
Materials Science: The azide group allows for photochemical transformations that are useful in developing functionalized, photoresponsive polymers and materials.[1]
Conclusion
This compound is a cornerstone reagent in the field of chemical biology and drug discovery. Its utility is centered on the clean and efficient photochemical generation of a reactive nitrene species from a stable azide precursor. This allows researchers to "trap" and identify molecular interactions in complex biological systems with high spatial and temporal control. By providing a means to convert non-covalent interactions into stable covalent bonds, 4-ABS continues to be an essential tool for elucidating protein function, mapping binding sites, and accelerating the development of targeted therapeutics.
References
- 1. This compound|CAS 36326-86-0 [benchchem.com]
- 2. This compound | C6H6N4O2S | CID 3558590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 4. Targeted activation in localized protein environments via deep red photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Photochemistry of 4-Azidobenzenesulfonamide: A Technical Guide to Quantum Yield and Reaction Pathways
For Immediate Release
Executive Summary
4-Azidobenzenesulfonamide is a versatile molecule utilized in medicinal chemistry and chemical biology, primarily as a photoaffinity label. Upon exposure to ultraviolet radiation, the azide (B81097) moiety undergoes photolysis to generate a highly reactive nitrene intermediate. This characteristic allows for the formation of covalent bonds with nearby biomolecules, enabling the study of molecular interactions. The efficiency of this photochemical transformation is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, photolysis) per photon absorbed. Understanding the quantum yield is critical for optimizing experimental conditions in photoaffinity labeling and other photochemical applications.
Quantitative Data on Aryl Azide Photolysis
Direct experimental values for the quantum yield of this compound photolysis are not extensively documented. However, the broader class of aryl azides, to which it belongs, has been studied. The quantum yields for the photodecomposition of phenyl azide and its derivatives typically fall within the range of 0.1 to 0.7 in aqueous solutions[1]. The quantum yield is notably dependent on the excitation wavelength. For instance, the photolysis quantum yield of some aromatic azides can be as low as <10⁻³ for wavelengths between 450-600 nm, increasing to 0.1 at wavelengths below 350 nm[2]. It is important to note that there is no simple correlation between the quantum yield and the electronic effects of the substituents on the aromatic ring[1].
For comparative purposes, the table below summarizes reported quantum yields for various substituted phenyl azides upon irradiation at 254 nm.
| Compound | Quantum Yield (Φ) at 254 nm |
| Phenyl azide | 0.52 |
| p-Nitrophenyl azide | 0.7 |
| p-Methoxyphenyl azide | 0.5 |
| p-Chlorophenyl azide | 0.6 |
| p-Cyanophenyl azide | 0.6 |
| This compound | Not Reported (Expected to be in the 0.1 - 0.7 range) |
Data extracted from a review on the mechanism of photolysis of aromatic azides. The original research should be consulted for specific experimental conditions.
Experimental Protocol: Determination of Photolysis Quantum Yield
The quantum yield of photolysis (Φ) is determined as the ratio of the number of molecules reacted to the number of photons absorbed. A common and robust method for its determination involves chemical actinometry to measure the photon flux of the light source, followed by monitoring the photodecomposition of the compound of interest.
I. Materials and Equipment
-
This compound
-
Solvent: A suitable solvent that dissolves the compound and is transparent at the irradiation wavelength (e.g., acetonitrile, methanol, or a buffered aqueous solution).
-
Chemical Actinometer: Potassium ferrioxalate (B100866) is a widely used actinometer for the UV and visible regions (250-500 nm).
-
UV-Vis Spectrophotometer
-
Photoreactor: A setup with a monochromatic light source (e.g., a lamp with a bandpass filter or a laser) and a temperature-controlled sample holder.
-
Quartz Cuvettes
-
Standard laboratory glassware and reagents for actinometry (e.g., 1,10-phenanthroline (B135089) solution, sulfuric acid, sodium acetate (B1210297) buffer).
II. Procedure
Part A: Measurement of Photon Flux using Potassium Ferrioxalate Actinometry
-
Prepare the Actinometer Solution: Prepare a solution of potassium ferrioxalate in dilute sulfuric acid. This solution is light-sensitive and should be handled in a dark room or under red light.
-
Irradiation: Fill a quartz cuvette with the actinometer solution and place it in the photoreactor. Irradiate the solution for a precisely measured time interval. The irradiation time should be chosen to ensure a measurable but not complete conversion.
-
Analysis: After irradiation, add a solution of 1,10-phenanthroline to an aliquot of the irradiated actinometer solution. The 1,10-phenanthroline forms a colored complex with the Fe²⁺ ions produced during the photolysis of the ferrioxalate.
-
Spectrophotometric Measurement: Measure the absorbance of the Fe²⁺-phenanthroline complex at its absorption maximum (around 510 nm).
-
Calculate Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured concentration of Fe²⁺, calculate the photon flux (photons per unit time) of the light source.
Part B: Photolysis of this compound
-
Prepare the Sample Solution: Prepare a solution of this compound in the chosen solvent. The concentration should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to ensure uniform light absorption throughout the solution.
-
Irradiation: Irradiate the sample solution in the same photoreactor setup and under identical conditions (wavelength, light intensity, temperature, and geometry) as the actinometry experiment.
-
Monitor Reactant Disappearance: At regular time intervals, withdraw aliquots from the irradiated solution and measure the absorbance of this compound at its absorption maximum using a UV-Vis spectrophotometer. The disappearance of the starting material can also be monitored by other analytical techniques such as HPLC or NMR spectroscopy[1][3].
-
Data Analysis: Plot the concentration of this compound versus time. The initial rate of the photoreaction can be determined from the slope of this curve.
Part C: Calculation of the Quantum Yield
The quantum yield (Φ) is calculated using the following equation:
Φ = (d[C]/dt) / Iₐ
where:
-
d[C]/dt is the initial rate of disappearance of this compound (in mol L⁻¹ s⁻¹).
-
Iₐ is the rate of photon absorption by the solution (in Einstein L⁻¹ s⁻¹), which is determined from the photon flux measured by actinometry and the absorbance of the sample.
Visualization of the Photolysis Pathway
The photolysis of this compound is initiated by the absorption of a photon, leading to the extrusion of molecular nitrogen and the formation of a highly reactive singlet nitrene intermediate. This nitrene can then undergo intersystem crossing to the more stable triplet state or react directly with surrounding molecules.
Caption: Photolysis pathway of this compound.
The workflow for determining the photolysis quantum yield is a systematic process that connects the measurement of light intensity to the rate of the chemical transformation.
Caption: Experimental workflow for quantum yield determination.
References
Stability and Storage of 4-Azidobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Azidobenzenesulfonamide (CAS 36326-86-0). This compound is a vital building block in medicinal chemistry, particularly as a precursor for the synthesis of carbonic anhydrase inhibitors and other bioactive molecules through "click chemistry"[1]. Understanding its stability profile is critical for ensuring its integrity in research and development, leading to reliable and reproducible results.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₆H₆N₄O₂S[2]. Key structural features include a sulfonamide group and an aromatic azide (B81097) moiety, which dictate its chemical reactivity and stability.
| Property | Value | Source |
| Molecular Weight | 198.21 g/mol | [2] |
| CAS Number | 36326-86-0 | [2] |
| Appearance | White to off-white crystalline powder | Generic |
| Melting Point | Decomposes below boiling point | [3] |
| Boiling Point | ~300 °C (decomposes) | [3] |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, and pH. Laboratory studies indicate that the compound is stable under controlled, standard ambient conditions[1][3].
Thermal Stability
This compound exhibits moderate thermal stability. It is known to decompose below its boiling point of approximately 300 °C[3]. The synthesis of its diazonium salt intermediate requires low temperatures (0–5°C) to prevent decomposition, highlighting the thermal lability of related structures[1]. For optimal stability, exposure to high temperatures should be avoided.
Photostability
The presence of the aromatic azide group makes this compound potentially susceptible to photodegradation. Upon exposure to ultraviolet (UV) light, the azide group can form a highly reactive nitrene intermediate[1]. This property is utilized in photoaffinity labeling to study molecular interactions[1]. However, it also indicates that the compound should be protected from light to prevent unwanted degradation.
pH and Hydrolytic Stability
As a sulfonamide, this compound is generally considered to be hydrolytically stable, particularly under neutral to alkaline conditions. Studies on other sulfonamides have shown that they are stable at pH 7.0 and 9.0, with a half-life of over a year at 25°C. Degradation is more likely to occur under acidic conditions.
Illustrative Data on Hydrolytic Stability (Hypothetical)
The following table provides a hypothetical representation of stability data that would be generated in a formal study. Specific experimental data for this compound is not publicly available.
| pH | Temperature (°C) | Degradation after 30 days (%) | Estimated Half-life |
| 4.0 | 40 | 8.5 | ~ 6 months |
| 7.0 | 40 | < 1.0 | > 2 years |
| 9.0 | 40 | < 0.5 | > 3 years |
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:
-
Storage Temperature: Store in a refrigerator at 2-8°C for long-term storage. For short-term use, storage at room temperature in a desiccator is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation.
-
Container: Keep in a tightly sealed, opaque container to protect from moisture and light[3].
-
Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure[2]. Avoid generating dust[3].
Experimental Protocols
The following are representative protocols for assessing the stability of this compound. These are based on established guidelines for stability testing and forced degradation studies.
Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose the stock solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 4.2). Compare the results with an unstressed control sample.
Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its degradants.
Chromatographic Conditions (Illustrative):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed control. Peak purity analysis of the main peak should be performed to ensure no co-eluting degradants.
Visualizations
The following diagrams illustrate the use of this compound in the synthesis of carbonic anhydrase inhibitors and its mechanism of action.
Caption: Synthesis workflow for carbonic anhydrase inhibitors.
Caption: Sulfonamide inhibition of carbonic anhydrase.
Conclusion
This compound is a stable compound under recommended storage conditions. Its primary liabilities are exposure to high temperatures, UV light, and acidic environments. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and reliability of this important chemical reagent for its various applications in drug discovery and development. The provided experimental protocols offer a framework for in-house stability assessment.
References
Methodological & Application
Application Notes and Protocols for 4-Azidobenzenesulfonamide Photoaffinity Labeling of Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing non-covalent interactions between small molecules and their protein targets. This method utilizes a photoactivatable probe that, upon irradiation with UV light, forms a highly reactive intermediate capable of covalently cross-linking to nearby amino acid residues within the binding site.[1][2] This irreversible capture enables the identification of protein targets, elucidation of binding sites, and screening for off-target interactions.[1] 4-Azidobenzenesulfonamide is a versatile photoaffinity probe due to the presence of the aryl azide (B81097) group, a commonly used photo-crosslinker, and the sulfonamide moiety, which can be tailored to target specific protein classes, such as carbonic anhydrases. Aryl azides are readily synthesized and, upon photolysis, generate reactive nitrene intermediates that can insert into various chemical bonds.[1]
This document provides a detailed protocol for the use of this compound and its derivatives in photoaffinity labeling experiments, from probe preparation to the identification of labeled proteins using mass spectrometry.
Principle of this compound Photoaffinity Labeling
The experimental workflow for photoaffinity labeling with this compound involves several key steps. First, the photoaffinity probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow for binding to its target protein(s). Subsequently, the sample is irradiated with UV light to activate the azide group, generating a reactive nitrene that forms a covalent bond with the target protein. Following cross-linking, the labeled proteins are typically enriched and then identified using mass spectrometry-based proteomic approaches. To facilitate enrichment, the probe can be designed to include a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry.[1][3]
Data Presentation
Table 1: UV Activation and Labeling Efficiency of Aryl Azide Analogs
| Photoaffinity Probe | UV Wavelength (nm) | Irradiation Time (min) | Conversion/Labeling Efficiency (%) | Reference |
| Tosylhydrazone 1a | 380 | 10 | 95 | [4][5] |
| 4-Amino tosylhydrazone (4d) | 380 | 10 | ~100 | [4][5] |
| Benzamido benzophenone (B1666685) derivative (5c) | 380 | 10 | 16 | [4][5] |
| Acetylcholine Esterase Labeling | 380 | 10 | 75-99 | [4][5] |
Note: Data for tosylhydrazones are presented as analogs to provide insight into typical activation conditions and efficiencies for similar photoactivatable moieties.
Experimental Protocols
Preparation of this compound Photoaffinity Probe
A stock solution of the this compound probe should be prepared in a suitable organic solvent, such as DMSO. It is crucial to protect the stock solution and any subsequent dilutions from light to prevent premature activation of the azide group.
Photoaffinity Labeling of Target Proteins
This protocol provides a general workflow. Optimal conditions, such as probe concentration and UV irradiation time, must be empirically determined for each specific biological system.
Materials:
-
Biological sample (e.g., purified protein, cell lysate)
-
This compound photoaffinity probe stock solution
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV lamp (e.g., 365 nm)
-
Ice bath
-
Microcentrifuge tubes or quartz cuvettes
Procedure:
-
Incubation: Incubate the biological sample with the desired concentration of the this compound probe. Incubation time will vary depending on the binding kinetics of the probe to its target. For competition experiments, pre-incubate the sample with an unlabeled competitor molecule before adding the photoaffinity probe.
-
UV Irradiation: Place the samples on ice in quartz cuvettes or open microcentrifuge tubes. Irradiate the samples with a UV lamp at a wavelength appropriate for aryl azide activation (typically < 300 nm, though longer wavelengths up to 365 nm can be used for some derivatives). The irradiation time should be optimized, but a common starting point is 10-30 minutes.[4][5]
-
Quenching (Optional): After irradiation, the reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to react with any remaining unreacted probe.
-
Sample Preparation for Analysis: The labeled sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Enrichment of Labeled Proteins (for probes with reporter tags)
If the this compound probe includes a biotin tag, labeled proteins can be enriched using streptavidin-coated beads. If an alkyne tag is present, a biotin-azide tag can be attached via a click chemistry reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC), followed by enrichment.
Materials:
-
Labeled protein sample
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration of free biotin or SDS-PAGE sample buffer)
Procedure:
-
Binding: Incubate the labeled protein sample with streptavidin beads to allow for the capture of biotinylated proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
Identification of Labeled Proteins by Mass Spectrometry
Procedure:
-
Protein Digestion: The enriched protein sample is typically denatured, reduced, alkylated, and then digested into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify the proteins present in the sample. Quantitative proteomics software can be used to determine the relative abundance of proteins between labeled and control samples.[6][7]
Mandatory Visualizations
Photoaffinity Labeling Experimental Workflow
Caption: General workflow for photoaffinity labeling.
Mechanism of Aryl Azide Photoactivation
Caption: Photoactivation of an aryl azide.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Identifying Small Molecule Binding Sites Using 4-Azidobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidobenzenesulfonamide is a versatile chemical probe employed in the identification and characterization of small molecule binding sites within proteins. Its utility stems from two key structural features: a sulfonamide group, which can act as a zinc-binding moiety in metalloenzymes like carbonic anhydrases, and a photoactivatable azide (B81097) group.[1] Upon exposure to ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with amino acid residues in close proximity, effectively "tagging" the binding site. This technique, known as photoaffinity labeling (PAL), is a powerful tool for elucidating drug-target interactions and validating binding sites.[1]
This document provides detailed application notes and protocols for utilizing this compound in photoaffinity labeling experiments coupled with mass spectrometry to identify and characterize small molecule binding sites.
Principle of Photoaffinity Labeling
The fundamental principle of using this compound for binding site identification is a multi-step process. Initially, the probe is introduced to the target protein, where it reversibly binds to a specific site. Subsequent irradiation with UV light triggers the conversion of the azide group into a short-lived, highly reactive nitrene. This intermediate rapidly inserts into nearby C-H, N-H, or O-H bonds of amino acid residues within the binding pocket, forming a stable, covalent linkage. The covalently modified protein can then be isolated and analyzed, typically by mass spectrometry, to pinpoint the exact location of modification and thus identify the binding site.
Data Presentation
Table 1: Inhibitory Activity of a this compound Derivative against Carbonic Anhydrase II
| Compound | Target Protein | Ki (nM) |
| This compound derivative (Photoprobe 1) | Human Carbonic Anhydrase II (hCA II) | 92 |
Ki (inhibition constant) values are a measure of the probe's binding affinity to the target protein. A lower Ki value indicates a higher binding affinity.[1]
Experimental Protocols
The following protocols provide a general framework for using this compound in photoaffinity labeling experiments. Optimization of specific parameters such as probe concentration, UV irradiation time, and competitor concentration is recommended for each new target protein.
Protocol 1: Photoaffinity Labeling of a Target Protein
Materials:
-
Target protein solution (e.g., Human Carbonic Anhydrase II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5)
-
This compound stock solution (in a compatible solvent like DMSO)
-
UV lamp (e.g., 366 nm)
-
Reaction tubes (UV-transparent)
-
Ice bath
Procedure:
-
Prepare a reaction mixture containing the target protein at a final concentration of 1-10 µM in a UV-transparent reaction tube.
-
Add the this compound probe to the protein solution to a final concentration of 10-100 µM. The optimal probe-to-protein molar ratio should be determined empirically.
-
Incubate the mixture on ice for 15-30 minutes in the dark to allow for the formation of the reversible protein-probe complex.
-
Place the reaction tube on ice at a fixed distance from the UV lamp.
-
Irradiate the sample with UV light (e.g., 366 nm) for 5-30 minutes.[1] The optimal irradiation time should be determined by a time-course experiment to maximize labeling efficiency while minimizing protein damage.
-
After irradiation, the sample is ready for downstream analysis, such as SDS-PAGE or mass spectrometry.
Protocol 2: Competition Binding Assay for Specificity Confirmation
To ensure that the photo-crosslinking is specific to the intended binding site, a competition experiment should be performed. This involves pre-incubating the target protein with a known, non-photoactivatable inhibitor or the parent molecule of the probe before adding the photoaffinity label.
Materials:
-
All materials from Protocol 1
-
A known, non-photoactivatable inhibitor of the target protein (competitor)
Procedure:
-
Prepare two reaction mixtures as described in Protocol 1, Step 1.
-
To one tube (the competition sample), add the competitor molecule at a concentration 10- to 100-fold higher than the photoaffinity probe.
-
To the other tube (the control sample), add the same volume of buffer or solvent used for the competitor.
-
Incubate both tubes for 15-30 minutes on ice in the dark.
-
Add the this compound probe to both tubes to the same final concentration as in Protocol 1.
-
Incubate both tubes for an additional 15-30 minutes on ice in the dark.
-
Proceed with UV irradiation as described in Protocol 1, Steps 4-5.
-
Analyze the labeling efficiency in both the control and competition samples. A significant reduction in labeling in the presence of the competitor indicates specific binding.
Protocol 3: Identification of the Labeled Peptide by Mass Spectrometry
Materials:
-
Labeled protein sample from Protocol 1
-
SDS-PAGE reagents and equipment
-
In-gel digestion reagents (e.g., trypsin)
-
Mass spectrometer (e.g., TOF-MS)[1]
-
HPLC system for peptide separation
Procedure:
-
Separate the photo-labeled protein sample by SDS-PAGE.
-
Excise the protein band of interest from the gel.
-
Perform in-gel digestion of the protein using a protease such as trypsin.
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence database to identify the peptides.
-
The peptide containing the covalently attached this compound probe will exhibit a characteristic mass shift.
-
Further fragmentation analysis (MS/MS) of the modified peptide will reveal the specific amino acid residue(s) that were cross-linked.
Visualizations
Caption: Workflow for binding site identification using this compound.
Caption: Mechanism of this compound binding and photo-crosslinking.
References
Application Notes and Protocols for Mapping Protein-Protein Interactions with 4-Azidobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapping the intricate network of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying potential therapeutic targets. Photo-crosslinking, coupled with mass spectrometry, has emerged as a powerful technique to capture both stable and transient protein interactions in their native cellular context. 4-Azidobenzenesulfonamide is a photo-activatable crosslinking agent that offers a versatile tool for covalently trapping interacting proteins.
Upon activation with ultraviolet (UV) light, the azide (B81097) moiety of this compound is converted into a highly reactive nitrene intermediate.[1] This nitrene can then form covalent bonds with amino acid residues in close proximity, effectively "freezing" protein interactions for subsequent identification and analysis by mass spectrometry.[1] This application note provides a detailed overview of the principles, experimental protocols, and data interpretation for utilizing this compound in PPI studies.
Principle of Photoaffinity Labeling
The use of this compound for mapping protein-protein interactions involves a three-step process:
-
Incubation: The this compound probe is introduced to the biological sample (e.g., purified protein complex, cell lysate, or intact cells) and allowed to interact with the target proteins.
-
UV Activation: The sample is irradiated with UV light at a specific wavelength, triggering the conversion of the chemically inert azide group into a highly reactive nitrene.
-
Covalent Crosslinking: The short-lived nitrene intermediate rapidly reacts with adjacent amino acid residues, forming stable covalent bonds and capturing the protein-protein interaction.
The resulting crosslinked protein complexes can then be isolated and analyzed to identify the interacting partners and map the interaction interfaces.
Data Presentation: Experimental Parameters
Successful photo-crosslinking experiments require careful optimization of several key parameters. The following tables provide a summary of recommended starting conditions and ranges for experiments using aryl azide-based reagents like this compound. These should be considered as a starting point for optimization.
Table 1: Photo-Crosslinking Reaction Conditions
| Parameter | Recommended Range | Notes |
| Crosslinker Concentration | 10 µM - 2 mM | The optimal concentration is dependent on the affinity of the interacting partners and the protein concentration. |
| Protein Concentration | 0.1 - 10 mg/mL | Higher concentrations can favor the formation of intermolecular crosslinks. |
| Buffer Conditions | pH 7.0 - 8.0 | Buffers containing nucleophiles such as Tris or glycine (B1666218) should be avoided as they can quench the reactive nitrene.[2] HEPES or phosphate (B84403) buffers are generally preferred. |
| UV Activation Wavelength | 250 - 370 nm | Simple phenyl azides are typically activated by short-wavelength UV light (250-350 nm), while nitrophenyl azides can be activated by longer wavelengths (300-460 nm).[3] Optimization is crucial to maximize crosslinking efficiency while minimizing protein damage. |
| UV Irradiation Time | 1 - 30 minutes | The irradiation time should be minimized to prevent protein degradation. |
| Irradiation Distance | 2 - 10 cm | The distance from the UV lamp to the sample will affect the light intensity and should be kept consistent across experiments. |
| Temperature | 4°C - Room Temperature | Lower temperatures can help to preserve the integrity of the proteins during the experiment. |
| Quenching Agent | 10 - 50 mM DTT or β-mercaptoethanol | Added after UV irradiation to quench any unreacted nitrene intermediates. |
Table 2: Sample Preparation for Mass Spectrometry Analysis
| Step | Recommendation | Notes |
| Denaturation | 8 M Urea (B33335) or 6 M Guanidine HCl | To unfold the crosslinked proteins and improve digestion efficiency. |
| Reduction | 5-10 mM DTT or TCEP | To reduce disulfide bonds. |
| Alkylation | 10-20 mM Iodoacetamide (IAA) | To cap the free thiols and prevent disulfide bond reformation. |
| Enzymatic Digestion | Trypsin, Lys-C, or Chymotrypsin | Trypsin is commonly used and cleaves C-terminal to lysine (B10760008) and arginine residues. The choice of enzyme can be varied to improve sequence coverage. |
| Sample Cleanup | C18 solid-phase extraction | To desalt the peptide mixture and remove detergents prior to mass spectrometry. |
Experimental Protocols
Protocol 1: General Photo-Crosslinking of a Purified Protein Complex
This protocol outlines a general workflow for photo-crosslinking a purified protein complex using this compound.
Materials:
-
Purified protein complex
-
This compound stock solution (e.g., 10-100 mM in DMSO)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M DTT)
-
UV lamp with a specified wavelength output (e.g., 254 nm or 365 nm)
Procedure:
-
Sample Preparation: Prepare the purified protein complex in the Reaction Buffer to the desired final concentration (e.g., 1 mg/mL).
-
Addition of Crosslinker: Add the this compound stock solution to the protein sample to the desired final concentration (e.g., 100 µM).
-
Incubation: Incubate the mixture on ice for 15-30 minutes to allow the crosslinker to diffuse and interact with the proteins.
-
UV Irradiation: Place the sample on ice, uncovered, under the UV lamp at a fixed distance. Irradiate for the optimized time (e.g., 5-15 minutes).
-
Quenching: After irradiation, add the Quenching Buffer to the sample to a final concentration of 10-50 mM DTT to quench any unreacted crosslinker.
-
Analysis: The crosslinked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species, followed by Western blotting to confirm the identity of the crosslinked partners. For detailed interaction site mapping, proceed to Protocol 2.
Protocol 2: In-solution Digestion of Crosslinked Proteins for Mass Spectrometry
This protocol describes the preparation of crosslinked protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Crosslinked protein sample from Protocol 1
-
Denaturation Buffer (8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent (e.g., 200 mM DTT)
-
Alkylation Agent (e.g., 200 mM Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
C18 spin columns
Procedure:
-
Denaturation: Add Denaturation Buffer to the crosslinked protein sample.
-
Reduction: Add the Reducing Agent to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add the Alkylation Agent to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Specialized software is required for the identification of crosslinked peptides from the complex fragmentation spectra.
Visualizations
Caption: Experimental workflow for mapping protein-protein interactions using this compound.
Caption: Logical relationship of photo-crosslinking and analysis of a hypothetical protein-protein interaction.
References
4-Azidobenzenesulfonamide: A Versatile Tool for Chemical Proteomics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidobenzenesulfonamide is a valuable chemical probe in the field of chemical proteomics, primarily utilized for photoaffinity labeling to identify and characterize protein targets and interactions. Its structure incorporates a benzenesulfonamide (B165840) group, a well-known pharmacophore that targets metalloenzymes, particularly carbonic anhydrases, and a photoactivatable azide (B81097) group. Upon exposure to ultraviolet (UV) light, the azide group forms a highly reactive nitrene intermediate, which can covalently crosslink with nearby amino acid residues of interacting proteins. This enables the "capture" of both stable and transient protein-ligand interactions, facilitating the identification of protein targets, the mapping of binding sites, and the elucidation of biological pathways.
These application notes provide an overview of the utility of this compound in chemical proteomics, with a focus on its application in studying carbonic anhydrases. Detailed protocols for photoaffinity labeling experiments and data analysis are provided, along with quantitative data from relevant studies.
Data Presentation
The inhibitory activity of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is a key aspect of their application in chemical proteomics. The following table summarizes the inhibition constants (Ki) of several 4-substituted benzenesulfonamides, demonstrating the structure-activity relationship and isoform selectivity.
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | H | 250 | 12 | 25 | 5.7 |
| 2 | 4-NH2 | 7800 | 150 | 3 | 0.8 |
| 3 | 4-F | 280 | 14 | 28 | 6.2 |
| 4 | 4-Cl | 150 | 8.5 | 9.8 | 4.5 |
| 5 | 4-Br | 120 | 7.9 | 7.5 | 4.1 |
| 6 | 4-I | 100 | 7.4 | 6.9 | 3.8 |
| 7 | 4-CH3 | 550 | 25 | 29 | 7.8 |
| 8 | 4-CF3 | 180 | 9.2 | 8.1 | 4.3 |
Experimental Protocols
The following is a generalized protocol for a photoaffinity labeling experiment using this compound to identify protein targets in a complex biological sample, such as a cell lysate.
Protocol 1: Photoaffinity Labeling of Target Proteins
1. Materials and Reagents:
-
This compound probe
-
Cell lysate (e.g., from cancer cell line overexpressing a target of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (350-365 nm)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Protease inhibitors
2. Procedure:
-
Incubation: Incubate the cell lysate with this compound (final concentration typically in the low micromolar range) in PBS for 1 hour at 4°C in the dark to allow for binding to target proteins.
-
UV Crosslinking: Transfer the lysate to a petri dish on ice and irradiate with a UV lamp (350-365 nm) for 15-30 minutes to induce covalent crosslinking of the probe to its binding partners.
-
Negative Control: Prepare a parallel sample that is not exposed to UV light to identify non-covalently interacting proteins.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
Protocol 2: Protein Identification by Mass Spectrometry
1. Sample Preparation:
-
Run the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).
-
Excise the protein bands of interest.
-
Perform in-gel digestion of the proteins with trypsin.
-
Extract the resulting peptides for mass spectrometry analysis.
2. LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequence.
3. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.
-
Identify the proteins that were specifically pulled down by the this compound probe by comparing the results from the UV-treated and non-UV-treated samples.
-
Perform quantitative analysis to determine the relative abundance of the identified proteins in the experimental and control samples.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a chemical proteomics experiment using this compound for photoaffinity labeling and target identification.
Application Notes: Copper-Catalyzed Click Chemistry (CuAAC) with 4-Azidobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery and development.[2][4] 4-Azidobenzenesulfonamide is a key building block in this context, serving as a precursor for the synthesis of a diverse library of sulfonamide-containing triazole derivatives. These compounds have garnered significant interest as potential therapeutic agents, particularly as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes implicated in various physiological and pathological processes.[5][6][7]
The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of carbonic anhydrases.[5] By employing CuAAC, researchers can readily couple this compound with a variety of terminal alkynes to generate novel benzenesulfonamide-triazole conjugates with diverse functionalities.[5][8] This modular approach facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for enhanced potency and selectivity against specific CA isoforms, such as those associated with cancer (hCA IX and XII) and glaucoma (hCA II and IV).[6][9][10]
These application notes provide detailed protocols for the CuAAC reaction with this compound, quantitative data on reaction yields, and visualizations of the experimental workflow and the relevant biological pathway.
Data Presentation
The following tables summarize the yields of various 1,2,3-triazole-benzenesulfonamide derivatives synthesized via CuAAC, highlighting the versatility and efficiency of this reaction.
Table 1: Synthesis of 4-(5-Substituted-1,2,3-triazol-1-yl)benzenesulfonamide Derivatives
| Alkyne Reactant | Product | Yield (%) | Reference |
| Malononitrile | 4-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 85 | [8] |
| Chloroacetyl chloride | 2-chloro-N-(4-cyano-1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-5-yl)acetamide | 91 | [8] |
| Ethyl acetoacetate | N-(4-cyano-1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-5-yl)-3-oxobutanamide | 95 | [8] |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Ethyl 2-cyano-2-(1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-5-yl)acetate | 88 | [8] |
| 2-(bis(methylthio)methylene)malononitrile | 2-(1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-5-yl)malononitrile | 92 | [8] |
Table 2: Synthesis of 4-(5-Aryl-4-(phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide Derivatives
| β-ketosulfone Reactant | Product | Yield (%) | Reference |
| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 4-(5-(4-chlorophenyl)-4-(phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 83 | [11] |
| 1-(4-bromophenyl)-2-(phenylsulfonyl)ethan-1-one | 4-(5-(4-bromophenyl)-4-(phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 88 | [11] |
| 1-([1,1'-biphenyl]-4-yl)-2-(phenylsulfonyl)ethan-1-one | 4-(5-([1,1'-biphenyl]-4-yl)-4-(phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 83 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the CuAAC reaction with this compound.
Protocol 1: General Procedure for the Synthesis of 4-(5-Substituted-1,2,3-triazol-1-yl)benzenesulfonamide Derivatives
This protocol is adapted from the synthesis of 4-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)benzenesulfonamide.[8]
Materials:
-
This compound
-
Appropriate alkyne (e.g., malononitrile)
-
Sodium ethoxide
-
Ethanol
-
Acetic acid (for crystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 g, 5.0 mmol) in ethanol, add the alkyne (e.g., malononitrile, 0.33 g, 5.0 mmol).
-
Add sodium ethoxide (0.11 g, 5.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
The precipitated solid is collected by filtration.
-
The crude product is purified by crystallization from acetic acid to yield the final product.
Protocol 2: Synthesis of 1-[4-(Aminosulfonyl)phenyl]-5-(alkyl/aryl)-1H-1,2,3-triazole-4-carboxylate Derivatives
This protocol is a general method for the reaction of this compound with β-ketoesters.[10]
Materials:
-
This compound
-
Appropriate β-ketoester (e.g., ethyl 2-acetyl-3-oxobutanoate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Water
Procedure:
-
Dissolve the appropriate β-ketoester (2.00 mmol) and piperidine (5 mol%) in 3 mL of DMSO in a round-bottom flask.
-
Heat the mixture at 70 °C in a silicon oil bath for 5 minutes.
-
Add this compound (2.02 mmol) to the reaction mixture.
-
Stir the reaction mixture at 70 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
The resulting precipitate is the desired product, which can be collected by filtration and further purified if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a library of benzenesulfonamide-triazole derivatives for drug discovery applications.
Caption: General workflow for synthesizing a library of benzenesulfonamide-triazole derivatives.
Signaling Pathway: Inhibition of Carbonic Anhydrase
This diagram illustrates the mechanism of carbonic anhydrase inhibition by the synthesized benzenesulfonamide-triazole derivatives.
Caption: Inhibition of carbonic anhydrase by benzenesulfonamide-triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. bioclone.net [bioclone.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 4-functionalized 1,5-diaryl-1,2,3-triazoles containing benzenesulfonamide moiety as carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Synthesis of Bioactive Sulfonamides Using 4-Azidobenzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive sulfonamides utilizing 4-azidobenzenesulfonamide as a key building block. The primary synthetic route highlighted is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and modular synthesis of 1,2,3-triazole-containing sulfonamides.[1][2] These compounds have shown significant potential as inhibitors of various enzymes, including carbonic anhydrases and dihydropteroate (B1496061) synthase, making them attractive candidates for drug discovery programs.[3][4]
Application Notes
This compound is a versatile precursor in medicinal chemistry. Its azide (B81097) functional group provides a reactive handle for "click" chemistry, enabling the facile conjugation with a wide array of alkyne-containing molecules to generate diverse libraries of potential drug candidates.[2][4] The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs and is known to interact with various biological targets.[5][6]
The primary application of this compound in this context is the synthesis of 1,4-disubstituted 1,2,3-triazole sulfonamides. This is achieved through the CuAAC reaction, which is highly efficient, regiospecific, and tolerant of a broad range of functional groups, making it ideal for the late-stage functionalization of complex molecules.[1][7] The resulting triazole ring is not merely a linker but can actively participate in binding to biological targets and improve the pharmacokinetic properties of the molecule.
The synthesized sulfonamide derivatives have demonstrated a range of biological activities, including:
-
Antimicrobial Activity: By targeting enzymes like dihydropteroate synthase (DHPS) in the folate biosynthesis pathway of bacteria.[3][8][9]
-
Anticancer Activity: Through the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX, which are involved in pH regulation and tumor progression in hypoxic environments.[10][11][12]
-
Other Therapeutic Areas: The modular nature of the synthesis allows for the exploration of other potential therapeutic applications by varying the alkyne-containing reactant.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent use in the CuAAC reaction to generate a representative bioactive sulfonamide.
Protocol 1: Synthesis of N-(4-aminophenyl)-4-methylbenzenesulfonamide (1)
This initial step creates the sulfonamide backbone prior to the introduction of the azide group.
Materials:
-
Toluene-4-sulfonyl chloride (tosyl chloride)
-
1,4-Phenylenediamine
Procedure:
-
A mixture of toluene-4-sulfonyl chloride (0.01 mol), 1,4-phenylenediamine (0.01 mol), and triethylamine (0.01 mol) in dry benzene (20 mL) is refluxed for 6 hours.[13]
-
The excess solvent is evaporated under reduced pressure.[13]
-
The resulting solid product is filtered off and recrystallized from chloroform to yield N-(4-aminophenyl)-4-methylbenzenesulfonamide (1).[13]
Protocol 2: Synthesis of this compound Precursor (3)
This protocol details the conversion of the amino group to an azide group.
Materials:
-
N-(4-aminophenyl)-4-methylbenzenesulfonamide (1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Water
Procedure:
-
Diazotization: A solution of compound (1) (0.01 mol) in concentrated HCl (3 mL) is cooled to 0-5°C in an ice bath. A chilled solution of sodium nitrite (0.01 mol) in 10 mL of water is added dropwise over 15 minutes while maintaining the temperature. The mixture is stirred for an additional 10 minutes to form the diazonium salt solution (2).[13]
-
Azidation: An aqueous solution of sodium azide (0.012 mol) is added dropwise to the cold diazonium salt solution (2). The reaction mixture is stirred for 25 minutes.[13]
-
The resulting dark brown solid, N-(4-azidophenyl)-4-methylbenzenesulfonamide (3), is collected by filtration, washed with cold water, and dried.[13]
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized sulfonamide and a generic terminal alkyne to form the 1,2,3-triazole product.
Materials:
-
This compound derivative (e.g., compound 3) (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 - 0.20 equiv)
-
Sodium ascorbate (B8700270) (0.1 - 0.5 equiv)
-
Solvent (e.g., a 1:1 mixture of THF and water, or DMSO)
Procedure:
-
In a reaction vessel, dissolve the this compound derivative (1.0 equiv) and the terminal alkyne (1.0 equiv) in the chosen solvent system.[7][14]
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.[14]
-
The reaction is typically stirred at room temperature and monitored by TLC or LC-MS. The reaction usually proceeds to completion within 1-24 hours.
-
Upon completion, the reaction mixture may be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,2,3-triazole-containing sulfonamide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of sulfonamides derived from this compound.
Table 1: Synthesis Yields of Sulfonamide Intermediates
| Compound | Starting Materials | Yield (%) | Reference |
| N-(4-aminophenyl)-4-methylbenzenesulfonamide (1) | Toluene-4-sulfonyl chloride, 1,4-phenylenediamine | 88% | [13] |
| N-(4-azidophenyl)-4-methylbenzenesulfonamide (3) | Compound (1), NaN₃ | 84% | [13] |
Table 2: Carbonic Anhydrase II Inhibitory Activity of 1,2,3-Triazole Sulfonamide Analogs
| Compound | R-group on Triazole | IC₅₀ (µM) | Reference |
| 7b | Phenyl | 13.8 ± 0.63 | [15] |
| 9e | 4-Fluorophenyl | 18.1 ± 1.31 | [15] |
| 9d | 4-Chlorophenyl | 20.7 ± 1.13 | [15] |
| 9c | 4-Bromophenyl | 21.5 ± 0.21 | [15] |
| 9b | 4-Methylphenyl | 25.1 ± 1.04 | [15] |
| Acetazolamide (Standard) | - | 18.2 ± 0.23 | [15] |
Table 3: Antimicrobial Activity of Synthesized Sulfonamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| Derivative A | Escherichia coli | 18 | [13] |
| Derivative B | Staphylococcus aureus | 20 | [13] |
| Derivative C | Klebsiella pneumoniae | 16 | [13] |
| Derivative D | Streptococcus pyogenes | 22 | [13] |
(Note: "Derivative A, B, C, D" are representative of the types of compounds synthesized in the cited literature, which include triazole and other moieties attached to the sulfonamide core.)
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.
Caption: Experimental workflow for the synthesis and evaluation of bioactive sulfonamides.
Caption: Carbonic Anhydrase IX (CAIX) signaling pathway in tumor hypoxia.
Caption: Dihydropteroate Synthase (DHPS) pathway in bacterial folate synthesis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. EMAN RESEARCH PUBLISHING |Full Text|Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents [publishing.emanresearch.org]
- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 4. This compound|CAS 36326-86-0 [benchchem.com]
- 5. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]
- 10. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tsijournals.com [tsijournals.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Azidobenzenesulfonamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. 4-Azidobenzenesulfonamide is a versatile chemical tool in the FBDD workflow, primarily employed as a photoaffinity labeling probe for target identification and validation. Its utility stems from the presence of a sulfonamide group, a common motif in many drugs, and a photo-activatable azide (B81097) group. Upon irradiation with UV light, the azide group forms a highly reactive nitrene intermediate that can covalently crosslink to interacting proteins, enabling their identification.
These application notes provide a comprehensive overview of the use of this compound in FBDD, including its synthesis, application in photoaffinity labeling for target identification, and relevant experimental protocols.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄O₂S | [1] |
| Molecular Weight | 198.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 36326-86-0 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Table 2: Illustrative Fragment Screening Data
The following table provides a representative example of data that would be generated during a fragment screening campaign. While not specific to this compound, it illustrates the typical binding affinities observed for fragment hits.
| Fragment ID | Molecular Weight (Da) | Binding Affinity (K D ) | Ligand Efficiency (LE) | Assay Method |
| FBDD-001 | 185 | 250 µM | 0.35 | Surface Plasmon Resonance (SPR) |
| FBDD-002 | 210 | 1.2 mM | 0.28 | Nuclear Magnetic Resonance (NMR) |
| FBDD-003 | 198 (e.g., this compound) | 800 µM | 0.31 | Isothermal Titration Calorimetry (ITC) |
| FBDD-004 | 225 | 95 µM | 0.39 | Thermal Shift Assay (TSA) |
Note: Ligand Efficiency (LE) is calculated as: LE = - (ΔG / HAC), where ΔG = RTln(K D ) and HAC is the heavy atom count. Fragments with weak binding affinities (in the high µM to low mM range) are common starting points in FBDD[3].
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-aminobenzenesulfonamide.
Materials:
-
4-Aminobenzenesulfonamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
-
Magnetic Stirrer and Stir Bar
-
Beakers and Erlenmeyer Flasks
-
Buchner Funnel and Filter Paper
-
pH paper
Procedure:
-
Diazotization of 4-Aminobenzenesulfonamide: a. In a beaker, dissolve 4-aminobenzenesulfonamide in a 6M solution of hydrochloric acid. A 1:1 molar ratio of 4-aminobenzenesulfonamide to HCl is recommended[2]. b. Cool the solution to 0-5°C in an ice bath with continuous stirring[2]. c. In a separate beaker, prepare a solution of sodium nitrite in deionized water. d. Slowly add the sodium nitrite solution dropwise to the cooled 4-aminobenzenesulfonamide solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt intermediate[2]. e. Stir the reaction mixture for an additional 15-30 minutes at 0-5°C.
-
Azide Substitution: a. In a separate flask, dissolve sodium azide in deionized water. b. Cool the sodium azide solution in an ice bath. c. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of this compound should form. d. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the crude product by vacuum filtration using a Buchner funnel. b. Wash the precipitate thoroughly with cold deionized water to remove any unreacted salts. c. The product can be further purified by recrystallization from a suitable solvent such as ethanol. d. Dry the purified this compound in a desiccator.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive compounds. Handle with extreme caution in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diazonium salts are unstable and potentially explosive when dry. Do not isolate the diazonium salt intermediate.
Protocol 2: Photoaffinity Labeling for Target Identification
This protocol provides a general workflow for using this compound as a photoaffinity probe to identify protein targets in a complex biological sample (e.g., cell lysate).
Materials:
-
This compound stock solution (in DMSO)
-
Cell lysate or purified protein sample
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 254 nm or 365 nm)
-
Competition ligand (unlabeled parent molecule or known binder)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents or Mass Spectrometry facility
-
Microcentrifuge tubes
Procedure:
-
Incubation: a. In microcentrifuge tubes, incubate the cell lysate with varying concentrations of this compound. A typical concentration range to test is 1-100 µM. b. For competition experiments, pre-incubate the lysate with a 50-100 fold excess of a competitor ligand for 30 minutes before adding the this compound probe[4]. c. Include a "-UV" control (no UV irradiation) and a "no probe" control. d. Incubate the samples for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for binding. Protect the samples from light during incubation.
-
UV Irradiation: a. Place the samples on ice and irradiate with a UV lamp. The optimal wavelength and duration of irradiation should be determined empirically, but a common starting point is 254 nm for 10-30 minutes[4]. b. Ensure the UV light source is at a consistent distance from the samples.
-
Analysis of Labeled Proteins: a. After irradiation, add SDS-PAGE loading buffer to the samples and heat to denature the proteins. b. Separate the proteins by SDS-PAGE. c. Visualize the proteins by Coomassie staining or proceed to Western blotting if an antibody against a suspected target is available. d. For unbiased target identification, the entire gel lane corresponding to the labeled sample can be excised and submitted for in-gel digestion followed by mass spectrometry (LC-MS/MS) analysis to identify the covalently modified proteins.
-
Data Interpretation: a. Compare the protein banding patterns between the UV-irradiated sample and the controls. Proteins that are specifically labeled should show a decrease in band intensity in the competition experiment. b. Mass spectrometry data will provide a list of potential protein targets that were covalently modified by the this compound probe.
Mandatory Visualizations
References
Application Notes and Protocols for Developing Kinase Inhibitors with 4-Azidobenzenesulfonamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-azidobenzenesulfonamide scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a proven pharmacophore, the benzenesulfonamide (B165840) group, with a highly functional azide (B81097) moiety. While traditionally recognized for its role in the development of carbonic anhydrase inhibitors, this scaffold holds significant potential for the discovery of novel kinase inhibitors. The sulfonamide group can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, a feature common to many approved kinase inhibitors. Furthermore, the azide group serves as a powerful chemical handle for late-stage functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This allows for the rapid generation of diverse libraries of 1,2,3-triazole-containing benzenesulfonamide derivatives, enabling extensive structure-activity relationship (SAR) studies to identify potent and selective kinase inhibitors.
This document provides detailed application notes and protocols for the synthesis of this compound-based compounds and their evaluation as kinase inhibitors. It includes methodologies for biochemical and cell-based assays, along with structured data presentation and visualizations of key workflows and signaling pathways.
Data Presentation: Inhibitory Potency of Benzenesulfonamide-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of representative benzenesulfonamide derivatives against various kinases. This data highlights the potential of this scaffold in developing potent kinase inhibitors.
Table 1: Inhibitory Activity of 1,2,3-Triazole Benzenesulfonamides against ZAK Kinase
| Compound ID | Structure | ZAK IC50 (nM) | ZAK Kd (nM) |
| 6p | 1-(4-(tert-butyl)phenyl)-4-(4-sulfamoylphenyl)-1H-1,2,3-triazole | 4.0 | 8.0 |
Data extracted from a study on selective ZAK inhibitors, demonstrating the potency of triazole-linked benzenesulfonamides[1].
Table 2: Inhibitory Activity of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine Derivatives against CDKs
| Compound ID | Structure | CDK9 IC50 (µM) |
| 2g | N-(4-sulfamoylphenyl)-[...]-pyrrolo[2,3-d]pyrimidin-2-amine | 0.038 |
Data from a study on CDK inhibitors, showcasing the effectiveness of the sulfamoylphenyl moiety[2].
Table 3: Inhibitory Activity of Sulfonamide-Substituted Diphenylpyrimidines against FAK
| Compound ID | Structure | FAK IC50 (nM) |
| 7e | 4-((4-(...)-6-((4-sulfamoylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile | <100 |
Data from a study on FAK inhibitors, illustrating the utility of the sulfonamide group in achieving high potency[3].
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold, this compound, from sulfanilamide (B372717).
Materials:
-
Sulfanilamide
-
Sodium nitrite (B80452) (NaNO2)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN3)
-
Sodium acetate (B1210297)
-
Distilled water
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve sulfanilamide in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Neutralize the solution with sodium acetate to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of 1,2,3-Triazole-Linked Benzenesulfonamide Derivatives via Click Chemistry
This protocol outlines the general procedure for synthesizing a library of kinase inhibitor candidates from this compound and various terminal alkynes.
Materials:
-
This compound
-
A diverse library of terminal alkynes
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol/Water (1:1) or other suitable solvent system
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the desired terminal alkyne (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H2O).
-
Add sodium ascorbate (0.2 equivalents) to the mixture.
-
Add copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,2,3-triazole derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 values of the synthesized compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the serially diluted inhibitor or vehicle control (DMSO) to the wells of the 384-well plate.
-
Prepare a kinase/substrate master mix in kinase assay buffer. Add this mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
Incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Kinase Activity Assay (Phosphorylation Level)
This protocol outlines a method to assess the ability of inhibitors to block the activity of a target kinase within a cellular context.
Materials:
-
Cancer cell line known to have an active target kinase signaling pathway
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the kinase substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blot equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound or vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Mandatory Visualizations
Caption: Synthetic workflow for generating kinase inhibitors.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: A common signaling pathway targeted by kinase inhibitors.
References
- 1. Design, Synthesis, and Structure-Activity Relationships of 1,2,3-Triazole Benzenesulfonamides as New Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Azidobenzenesulfonamide in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidobenzenesulfonamide is a versatile chemical probe for antimicrobial research, combining the well-established antibacterial properties of the sulfonamide group with the functionality of an aryl azide. The sulfonamide moiety acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. The azido (B1232118) group serves as a photoactivatable cross-linker, making this compound an excellent tool for photoaffinity labeling to identify and characterize bacterial protein targets.
These application notes provide a comprehensive overview of the potential uses of this compound in antimicrobial drug discovery and target validation. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound to investigate novel antimicrobial mechanisms and identify new drug targets.
Principle of Action
The utility of this compound in antimicrobial research is twofold:
-
Direct Antimicrobial Activity: As a sulfonamide, it is expected to exhibit bacteriostatic activity by competing with the natural substrate, para-aminobenzoic acid (PABA), for the active site of DHPS. This inhibition disrupts the synthesis of dihydrofolic acid, a precursor for essential metabolites, ultimately halting bacterial growth.
-
Photoaffinity Labeling for Target Identification: Upon irradiation with UV light, the azido group of this compound is converted into a highly reactive nitrene intermediate. If the molecule is bound to a protein target at the moment of photoactivation, this nitrene will form a covalent bond with nearby amino acid residues. This irreversible cross-linking allows for the identification of the target protein through subsequent proteomic analysis.[1][2]
Applications in Antimicrobial Research
-
Validating DHPS as a target in specific pathogens: Confirming the interaction of this compound with DHPS in various bacterial species.
-
Identifying off-target interactions: Discovering other potential binding partners of sulfonamides, which could lead to a better understanding of their broader biological effects and potential side effects.
-
Screening for novel antimicrobial targets: Using this compound as a broad probe to identify other essential bacterial proteins that may be susceptible to sulfonamide-based inhibitors.
-
Characterizing the binding pocket of target proteins: Mapping the specific amino acid residues involved in the binding of this compound to its target proteins.
Quantitative Data: Antimicrobial Activity of Sulfonamide Derivatives
| Compound/Drug | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Escherichia coli | Gram-Negative | 8 - 64 | [3] |
| Sulfamethoxazole | Staphylococcus aureus | Gram-Positive | 16 - 128 | [3] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Escherichia coli | Gram-Negative | 50 | [3] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Bacillus licheniformis | Gram-Positive | 100 | [3] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Bacillus linens | Gram-Positive | 150 | [3] |
| S-ester of 4-trifluoroacetylaminobenzenethiosulfoacid | Burkholderia cepacia | Gram-Negative | >1000 µM | [4] |
| S-ester of 4-trifluoroacetylaminobenzenethiosulfoacid | Alcaligenes faecalis | Gram-Negative | 500 µM | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a panel of bacterial strains.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol 2: Photoaffinity Labeling of Bacterial Proteins
This protocol describes the use of this compound to covalently label its protein targets in bacterial cell lysate.
Materials:
-
This compound
-
Bacterial cell lysate
-
UV lamp (365 nm)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
SDS-PAGE reagents and equipment
-
Western blotting equipment or mass spectrometry facility
Procedure:
-
Preparation of Bacterial Lysate: Grow the bacterial culture to mid-log phase, harvest the cells by centrifugation, and lyse them using sonication or a French press in PBS containing a protease inhibitor cocktail. Clarify the lysate by centrifugation.
-
Incubation with Probe: Incubate the bacterial lysate with this compound at a suitable concentration (e.g., 10-100 µM) for 30-60 minutes at 4°C in the dark to allow for binding to target proteins.
-
Competition Control (Optional but Recommended): In a parallel sample, co-incubate the lysate with the probe and a 100-fold excess of a known competitor (e.g., sulfamethoxazole) to identify specific binding.
-
UV Irradiation: Place the samples on ice and irradiate with a 365 nm UV lamp for 15-30 minutes to activate the azido group and induce cross-linking.
-
Analysis of Labeled Proteins:
-
SDS-PAGE and Western Blotting: If an antibody against a suspected target (e.g., DHPS) is available, analyze the samples by SDS-PAGE and Western blotting to observe any mobility shift or specific labeling.
-
Proteomic Analysis: For unbiased target identification, subject the samples to proteomic analysis. This typically involves protein digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that have been covalently modified by this compound.
-
Visualizations
Caption: Experimental workflow for antimicrobial characterization and target identification.
Caption: Inhibition of the bacterial folic acid synthesis pathway.
Caption: Logical flow of photoaffinity labeling for target identification.
References
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Using 4-Azidobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of carbonic anhydrase (CA) inhibitors derived from 4-azidobenzenesulfonamide. This scaffold serves as a versatile building block for the development of potent and selective inhibitors, particularly through the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[1]
Introduction
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] These enzymes are integral to numerous physiological processes, and their dysregulation is implicated in a range of diseases, including glaucoma, epilepsy, and cancer. Consequently, the development of specific CA inhibitors is a significant area of research in drug discovery. The primary sulfonamide group is a well-established zinc-binding motif for CA inhibitors. By utilizing this compound as a precursor, a diverse library of inhibitor candidates can be synthesized by introducing various "tail" functionalities via the highly efficient and modular click chemistry approach.[3][4] This strategy allows for the exploration of structure-activity relationships to achieve desired isoform selectivity and potency.
Data Presentation: Inhibitory Activity of this compound Derived CA Inhibitors
The following tables summarize the in vitro inhibitory activity of a selection of carbonic anhydrase inhibitors synthesized from this compound against key human carbonic anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency, with lower values indicating greater potency.
Table 1: Inhibitory Activity (Kᵢ, nM) of Triazole-Linked Benzenesulfonamides Against hCA I and hCA II
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
| 1a | Phenyl | >10000 | 115 |
| 1b | 4-Fluorophenyl | >10000 | 89.3 |
| 1c | 4-Chlorophenyl | 8560 | 68.1 |
| 1d | 4-Bromophenyl | 7890 | 55.4 |
| 1e | 4-Iodophenyl | 6750 | 45.2 |
| 1f | 4-Methylphenyl | >10000 | 98.7 |
| 1g | 4-Methoxyphenyl | >10000 | 123 |
| 1h | 4-Nitrophenyl | 4530 | 34.2 |
| 1i | 3-Nitrophenyl | 5670 | 41.8 |
| 1j | 2-Nitrophenyl | 6210 | 48.9 |
| Acetazolamide | - | 250 | 12 |
Data compiled from multiple sources.
Table 2: Inhibitory Activity (Kᵢ, nM) of Triazole-Linked Benzenesulfonamides Against Tumor-Associated hCA IX and hCA XII
| Compound | R Group | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1a | Phenyl | 25.8 | 4.5 |
| 1b | 4-Fluorophenyl | 21.4 | 3.9 |
| 1c | 4-Chlorophenyl | 18.9 | 3.1 |
| 1d | 4-Bromophenyl | 15.6 | 2.8 |
| 1e | 4-Iodophenyl | 12.3 | 2.1 |
| 1f | 4-Methylphenyl | 28.9 | 5.2 |
| 1g | 4-Methoxyphenyl | 32.1 | 5.8 |
| 1h | 4-Nitrophenyl | 9.8 | 1.5 |
| 1i | 3-Nitrophenyl | 11.2 | 1.9 |
| 1j | 2-Nitrophenyl | 14.7 | 2.4 |
| Acetazolamide | - | 25 | 5.7 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the key starting material, this compound, from 4-aminobenzenesulfonamide (sulfanilamide). The procedure involves a diazotization reaction followed by azidation.
Materials:
-
4-Aminobenzenesulfonamide
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (B81097) (NaN₃)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-aminobenzenesulfonamide in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form.
-
Allow the reaction mixture to stir for 1-2 hours at 0-5 °C.
-
-
Work-up and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the product under vacuum.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Protocol 2: Synthesis of Triazole-Linked Benzenesulfonamide (B165840) Derivatives via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound and the desired terminal alkyne in a 1:1 mixture of tert-butanol and water.
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the pure triazole-linked benzenesulfonamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity (Kᵢ) of the synthesized compounds against various hCA isoforms using a stopped-flow CO₂ hydrase assay.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Buffer solution (e.g., Tris-HCl)
-
Phenol (B47542) red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the hCA enzyme in the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
-
Assay Performance:
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without pre-incubated inhibitor) with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the phenol red indicator at a specific wavelength (e.g., 400 nm) over time.
-
-
Data Analysis:
-
Determine the initial reaction rates from the absorbance data.
-
Calculate the percentage of enzyme activity remaining at various inhibitor concentrations.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: CAIX signaling in cancer progression.
Caption: Role of CAXII in cell migration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 4-Azidobenzenesulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-azidobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis of this compound starts from the commercially available sulfanilamide (B372717) (4-aminobenzenesulfonamide). The synthesis is a two-step, one-pot procedure involving:
-
Diazotization: The primary aromatic amine of sulfanilamide is converted into a diazonium salt using sodium nitrite (B80452) in a strong acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C).
-
Azidation: The in situ generated diazonium salt is then reacted with sodium azide (B81097) to yield this compound.
Q2: Why is the temperature so critical during the diazotization step?
The diazonium salt intermediate is highly reactive and thermally unstable. At temperatures above 5-10 °C, it rapidly decomposes, leading to the evolution of nitrogen gas and the formation of undesired byproducts, primarily 4-hydroxybenzenesulfonamide (B74421) (a phenol), which significantly reduces the yield of the desired product. Therefore, maintaining a strict temperature range of 0-5 °C is crucial for the stability of the diazonium salt.
Q3: What are the main safety concerns associated with this synthesis?
The primary safety concerns are:
-
Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides if it comes into contact with metals like lead or copper, which can be present in plumbing. Therefore, it should never be disposed of down the drain.[1][2][3][4]
-
Diazonium Salts: Solid diazonium salts can be explosive and are sensitive to shock, friction, and heat. For this reason, they are almost always generated in situ and used immediately without isolation.
-
Hydrazoic Acid: Acidification of sodium azide can produce hydrazoic acid, which is a toxic and explosive gas. This reaction should be performed in a well-ventilated fume hood.
Q4: My reaction mixture turned a dark color during the diazotization. What does this indicate?
A brief darkening of the solution upon addition of sodium nitrite can be normal.[1] However, the formation of a persistent dark color, especially if the reaction is not sufficiently acidic, may indicate the formation of azo coupling byproducts. This occurs when the diazonium salt reacts with unreacted sulfanilamide.
Q5: How can I confirm the formation of the this compound product?
The product can be characterized using several analytical techniques:
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (-N₃) asymmetric stretching vibration.[5]
-
NMR Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the aromatic protons.
-
High-Resolution Mass Spectrometry (HRMS): This can be used to confirm the molecular weight of the product.[5]
Troubleshooting Guide
This guide addresses common issues that can lead to low yields in the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Decomposition of the diazonium salt: The reaction temperature was too high (above 5-10 °C). | - Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. - Ensure the thermometer is placed in the reaction mixture, not just the ice bath. - Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction. |
| 2. Incorrect pH: The reaction medium was not acidic enough, leading to incomplete diazotization and potential side reactions. | - Use a sufficient excess of strong acid (e.g., 2.5-3 equivalents of HCl). - Ensure the sulfanilamide is fully dissolved in the acidic solution before cooling. | |
| 3. Incomplete diazotization: Insufficient sodium nitrite was used. | - Use a slight molar excess of sodium nitrite (e.g., 1.05-1.1 equivalents). - Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). | |
| 4. Premature quenching of the diazonium salt: The sodium azide was added before the diazotization was complete. | - Allow the diazotization reaction to stir for a sufficient time (e.g., 15-30 minutes) at 0-5 °C after the addition of sodium nitrite is complete. | |
| Formation of a Precipitate During Diazotization | The diazonium salt may be precipitating out of solution. | - While often used immediately in solution, if a solid precipitates and is suspected to be the diazonium salt, do not allow it to dry as it can be explosive. Proceed with the addition of the sodium azide solution. |
| Vigorous Gas Evolution (Bubbling) | This indicates the decomposition of the diazonium salt into nitrogen gas. | - Immediately check and lower the reaction temperature. - Ensure efficient stirring to dissipate heat. |
| Product is an Oily or Gummy Solid | The product may be impure, potentially contaminated with phenolic byproducts from diazonium salt decomposition. | - Ensure the reaction temperature was strictly controlled. - Purify the crude product by recrystallization. An ethanol/water mixture is often a good starting point for recrystallization of sulfonamides. |
| Difficulty in Product Purification | The product may be contaminated with inorganic salts or starting materials. | - After filtration, wash the crude product thoroughly with cold water to remove inorganic salts. - If recrystallization is difficult, consider using a different solvent system or column chromatography on silica (B1680970) gel. |
Data Summary
| Parameter | Value/Range | Notes |
| Starting Material | Sulfanilamide (4-aminobenzenesulfonamide) | |
| Reagents | Sodium Nitrite (NaNO₂) Hydrochloric Acid (HCl) Sodium Azide (NaN₃) | |
| Reaction Temperature (Diazotization) | 0-5 °C | Critical for diazonium salt stability. |
| pH (Diazotization) | Strongly acidic (pH 1-2) | Essential for the formation of the nitrosonium ion. |
| Stoichiometry (NaNO₂) | 1.0 - 1.2 equivalents | A slight excess ensures complete diazotization. |
| Stoichiometry (NaN₃) | 1.0 - 1.5 equivalents | |
| Typical Yield | Moderate to High | Yields can vary depending on strict adherence to reaction conditions. |
| IR Peak (Azide) | ~2100 cm⁻¹ | Characteristic asymmetric stretch of the azide group.[5] |
Experimental Protocols
Synthesis of this compound from Sulfanilamide
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Sulfanilamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Solution:
-
In a flask equipped with a magnetic stirrer, dissolve the desired amount of sulfanilamide in a mixture of deionized water and concentrated hydrochloric acid (approximately 2.5-3 molar equivalents of HCl relative to sulfanilamide).
-
Stir until the sulfanilamide is completely dissolved.
-
-
Diazotization:
-
Cool the amine solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature throughout the diazotization process.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 molar equivalents) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. Ensure the internal temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 15-30 minutes.
-
Optionally, test for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates that the diazotization is complete.
-
-
Azidation:
-
In a separate beaker, dissolve sodium azide (1.1-1.2 molar equivalents) in a minimal amount of deionized water.
-
Cool the sodium azide solution in an ice bath.
-
Slowly add the cold sodium azide solution to the cold diazonium salt solution with continuous stirring. Maintain the reaction temperature at 0-5 °C.
-
Observe for gas evolution (nitrogen), which should be minimal if the diazonium salt is stable.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30-60 minutes, and then let it slowly warm to room temperature.
-
-
Work-up and Purification:
-
The this compound product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold deionized water to remove any residual salts.
-
The crude product can be purified by recrystallization, for example, from an ethanol-water mixture.
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
minimizing side reactions in 4-Azidobenzenesulfonamide photo-crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing experiments involving 4-azidobenzenesulfonamide for photo-crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a photo-crosslinker?
This compound is a photo-reactive crosslinking agent. Upon exposure to ultraviolet (UV) light, the azide (B81097) group (-N₃) is converted into a highly reactive nitrene intermediate. This nitrene can then form stable covalent bonds by inserting into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds of nearby molecules, such as proteins and other biomolecules. This process effectively "captures" molecular interactions.
Q2: What are the primary side reactions to be aware of during photo-crosslinking with this compound?
The highly reactive sulfonyl nitrene intermediate generated from this compound can participate in several undesired side reactions that can compete with the desired crosslinking:
-
Reaction with Solvents/Buffers: The nitrene can react with components of the buffer or solvent, especially those containing primary amines (e.g., Tris, glycine) or nucleophiles. This can quench the reactive species and reduce crosslinking efficiency.
-
Intramolecular Rearrangement: The aryl nitrene can undergo rearrangements, such as ring expansion, leading to non-reactive species that do not contribute to crosslinking.
-
Dimerization: Two nitrene intermediates can react with each other to form an azo dimer, which is a common byproduct in reactions involving aryl nitrenes.
-
Reaction with Water: In aqueous environments, the nitrene can react with water, leading to the formation of hydroxylamine (B1172632) derivatives and other byproducts.
Q3: What is the optimal UV wavelength and irradiation time for activating this compound?
The optimal UV wavelength for activating aryl azides typically falls within the range of 254-370 nm.[1] Shorter wavelengths (e.g., 254 nm) provide higher energy for activation but can also cause more damage to proteins and nucleic acids. Longer wavelengths (e.g., 350-370 nm) are generally less damaging but may require longer exposure times. The irradiation time should be optimized for each specific experimental setup and can range from 1 to 30 minutes.[1] It is crucial to perform a time-course experiment to determine the shortest exposure time that yields sufficient crosslinking while minimizing potential damage to the biological sample.
Q4: Which buffer components should be avoided in my photo-crosslinking experiment?
Certain buffer components can interfere with the photo-crosslinking reaction and should be avoided:
-
Primary Amines: Buffers containing primary amines, such as Tris and glycine, will react with the nitrene intermediate and quench the crosslinking reaction.[2]
-
Reducing Agents: Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol can reduce the azide group to an amine, rendering the crosslinker inactive.
It is recommended to use buffers such as phosphate-buffered saline (PBS), HEPES, or MOPS.
Q5: How can I improve the efficiency of my photo-crosslinking reaction?
Several factors can be optimized to enhance crosslinking efficiency:
-
Concentration of Crosslinker: The concentration of this compound should be optimized. Too low a concentration will result in low crosslinking yields, while too high a concentration can lead to increased non-specific crosslinking and protein aggregation.
-
Temperature: Performing the UV irradiation on ice is recommended to minimize heat-induced damage to proteins and reduce non-specific reactions.[1]
-
Sample Geometry: For efficient and uniform irradiation, use UV-transparent vessels like quartz cuvettes and ensure the light path is not obstructed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Crosslinking Yield | Inactive Crosslinker: The this compound may have degraded due to improper storage or handling. | Store the crosslinker protected from light and moisture. Prepare fresh stock solutions before each experiment. |
| Suboptimal UV Exposure: Insufficient UV dose (intensity x time) can lead to incomplete activation of the azide. | Optimize the UV irradiation time and ensure the lamp is at an appropriate distance from the sample.[1] Consider using a higher intensity lamp or a shorter wavelength, keeping in mind the potential for sample damage. | |
| Presence of Quenching Agents: Buffer components like Tris, glycine, or reducing agents (DTT) are interfering with the reaction. | Use compatible buffers such as PBS, HEPES, or MOPS. Ensure the sample is free from reducing agents prior to adding the crosslinker. | |
| Non-Specific Crosslinking/High Background | Excessive UV Exposure: Over-irradiation can lead to the formation of highly reactive species that crosslink non-specifically. | Perform a time-course experiment to determine the optimal, minimal irradiation time required for specific crosslinking. |
| High Crosslinker Concentration: Too much crosslinker can result in random, non-specific labeling. | Titrate the concentration of this compound to find the lowest effective concentration that produces specific crosslinks. | |
| Protein Aggregation/Precipitation | Over-crosslinking: Excessive crosslinking can alter the protein's net charge and solubility. | Reduce the concentration of the crosslinker and/or the UV irradiation time. |
| Heat Generation during UV Irradiation: The UV lamp can heat the sample, leading to protein denaturation and aggregation. | Perform the UV irradiation step on ice or in a temperature-controlled environment.[1] |
Experimental Protocols
General Protocol for Photo-Crosslinking of Protein-Protein Interactions
This protocol provides a general workflow. Optimal conditions, particularly the concentration of this compound and UV exposure time, should be empirically determined for each specific system.
-
Sample Preparation:
-
Prepare your protein complex of interest in a compatible buffer (e.g., PBS or HEPES) at a suitable concentration.
-
Ensure the buffer is free of primary amines and reducing agents.
-
-
Addition of Crosslinker:
-
Prepare a fresh stock solution of this compound in an organic solvent like DMSO.
-
Add the stock solution to the protein sample to the desired final concentration (typically in the low millimolar range).
-
Incubate the mixture in the dark on ice for 15-30 minutes to allow for equilibration.
-
-
UV Irradiation:
-
Place the sample in a UV-transparent container (e.g., quartz cuvette or on a petri dish) on ice.
-
Expose the sample to a UV light source (e.g., 365 nm) at a fixed distance.
-
Irradiate for a predetermined amount of time (e.g., 5-30 minutes). It is highly recommended to perform a time-course experiment (e.g., 0, 5, 10, 20, 30 minutes) to find the optimal exposure time.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and quench any unreacted nitrene intermediates, a buffer containing a primary amine (e.g., Tris) can be added to a final concentration of 20-50 mM.
-
-
Analysis of Crosslinked Products:
-
The crosslinked products can be analyzed by various techniques, including:
-
SDS-PAGE: To visualize the formation of higher molecular weight crosslinked complexes.
-
Western Blotting: To identify the components of the crosslinked complex using specific antibodies.
-
Mass Spectrometry: To identify the crosslinked proteins and map the sites of interaction. For mass spectrometry analysis, the crosslinked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[1]
-
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Crosslinker Concentration | 0.1 - 5 mM | Highly dependent on the protein concentration and the specific system. Optimization is crucial. |
| Protein Concentration | 1 - 50 µM | Higher concentrations can favor intermolecular crosslinking. |
| UV Wavelength | 254 - 370 nm | Longer wavelengths are generally less damaging to proteins.[1] |
| UV Irradiation Time | 1 - 30 min | Should be minimized to prevent non-specific reactions and protein degradation.[1] |
| Temperature | 4 °C (on ice) | Helps to maintain protein stability and reduce non-specific interactions.[1] |
| Crosslinking Efficiency | Variable (5-50%) | Highly dependent on the proximity and reactivity of the interacting partners, and the optimization of reaction conditions. |
Visualizations
Caption: Experimental workflow for photo-crosslinking.
Caption: Example of a signaling pathway studied with photo-crosslinking.
References
reducing non-specific binding in photoaffinity labeling with 4-Azidobenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in photoaffinity labeling (PAL) experiments using 4-Azidobenzenesulfonamide. Our goal is to help you minimize non-specific binding and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high non-specific binding in photoaffinity labeling?
A1: High non-specific binding in photoaffinity labeling can stem from several factors. The probe may bind to abundant, "sticky" proteins, the probe concentration may be too high, or there may be insufficient blocking of non-specific sites on the protein or solid support.[1] Additionally, the highly reactive nitrene intermediate generated upon photoactivation of the aryl azide (B81097) can have a relatively long half-life, allowing it to diffuse and label non-target proteins in close proximity.[2]
Q2: How can I confirm that the observed labeling is specific to my target of interest?
A2: A competition experiment is the gold standard for demonstrating the specificity of labeling.[2] This involves pre-incubating your sample with an excess of the unlabeled parent molecule (the non-photoreactive analog of your probe) before adding the this compound probe. A significant reduction in labeling of the target protein in the presence of the competitor indicates specific binding.
Q3: What is the optimal UV wavelength for activating this compound?
A3: Aryl azides are typically activated by UV light. While the optimal wavelength can vary slightly depending on the specific chemical environment, a common starting point for aryl azide activation is in the range of 260-300 nm.[1] However, some derivatives can be activated at longer wavelengths up to 365 nm, which can help minimize damage to biological molecules.[1][2] It is crucial to empirically determine the optimal wavelength and exposure time for your specific probe and target.
Q4: Can components of my buffer interfere with the photoaffinity labeling reaction?
A4: Yes, certain buffer components can quench the reactive nitrene intermediate, reducing labeling efficiency. Thiols, such as DTT and β-mercaptoethanol, are known quenching agents and their concentration in the labeling buffer should be minimized.[1] Buffers containing primary amines, like Tris, should also be avoided during photoactivation as they can react with the nitrene.[3]
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and reducing high non-specific binding in your photoaffinity labeling experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining Across the Gel/Blot | 1. Probe concentration is too high. | - Perform a concentration titration to find the optimal probe concentration that maximizes specific labeling while minimizing background. Start with a lower concentration and incrementally increase it.[1] |
| 2. Insufficient blocking. | - Increase the concentration of the blocking agent (e.g., BSA or casein) or the incubation time. - Test different blocking agents to find the most effective one for your system.[1][4] | |
| 3. UV irradiation time is too long. | - Optimize the UV exposure time. Shorter irradiation times can reduce the opportunity for the reactive nitrene to diffuse and label non-target proteins.[1] | |
| Specific Non-Target Bands are Labeled | 1. Probe is binding to abundant proteins. | - Include a pre-clearing step by incubating the lysate with beads or resin to remove common non-specific binders before adding the probe.[1] |
| 2. Presence of reactive scavengers is insufficient. | - Add a scavenger, such as p-aminobenzoic acid (PABA), to the reaction mixture to quench unbound, photoactivated probe in the solution before it can react with non-target proteins. | |
| Inconsistent Results Between Experiments | 1. Probe instability. | - this compound can be light and temperature sensitive. Store the probe in the dark at a low temperature and prepare fresh solutions before each experiment.[1] |
| 2. Variability in UV lamp output. | - Regularly check the output of your UV lamp to ensure consistent intensity and wavelength. |
Data Presentation: Optimizing Experimental Conditions
The following tables provide a summary of key parameters that can be optimized to reduce non-specific binding. Note: The quantitative data presented here is compiled from studies on photoaffinity labeling and related immunoassays. Optimal conditions for your specific experiment with this compound should be empirically determined.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Relative Non-Specific Binding Reduction * |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | - Readily available. - Generally effective. | - Can be a source of cross-reactivity with some antibodies. - Higher cost compared to milk.[4] | Good |
| Non-fat Dry Milk | 3-5% (w/v) | - Inexpensive and widely available. - Highly effective for many applications. | - Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. - Can mask some antigens.[4] | Very Good |
| Casein | 0.5-2% (w/v) | - A primary component of milk's blocking action. - Can be more consistent than milk powder. | - Also contains phosphoproteins.[5] | Excellent |
| Fish Gelatin | 0.1-1% (w/v) | - Low cross-reactivity with mammalian antibodies. | - May be less effective than BSA or milk in some cases.[4] | Moderate to Good |
*Relative reduction is a qualitative summary based on literature.[5][6]
Table 2: Optimization of UV Irradiation Time
| UV Irradiation Time | Relative Specific Labeling Efficiency | Relative Non-Specific Binding | Recommendation |
| Short (e.g., 1-5 min) | Low to Moderate | Low | May be insufficient for efficient target labeling. |
| Moderate (e.g., 5-15 min) | High | Moderate | Often the optimal range, balancing labeling efficiency with non-specific binding.[1] |
| Long (e.g., >20 min) | High | High | Increased risk of protein damage and significant non-specific labeling due to probe diffusion.[1] |
*This is a generalized trend. The optimal time is highly dependent on the UV lamp intensity, distance to the sample, and the specific probe-target interaction.
Experimental Protocols
Protocol 1: General Photoaffinity Labeling with this compound
-
Probe Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Protect the stock solution and all subsequent dilutions from light.
-
Sample Preparation: Prepare your biological sample (e.g., purified protein, cell lysate). Ensure the buffer does not contain thiols or primary amines.
-
Incubation: Add the this compound probe to your sample at the desired final concentration. Incubate for a predetermined time (e.g., 30-60 minutes) at 4°C or room temperature to allow for binding to the target protein.
-
UV Irradiation: Place the sample on ice and irradiate with UV light at the optimized wavelength and for the optimized duration. Ensure a consistent distance between the UV source and the sample.[3]
-
Analysis: After irradiation, the sample is ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the labeled proteins.
Protocol 2: Competition Assay to Confirm Specific Binding
-
Prepare Samples: Set up at least two reactions:
-
Experimental: Your biological sample with the this compound probe.
-
Competition: Your biological sample pre-incubated with a 50-100 fold molar excess of the unlabeled parent compound (benzenesulfonamide) for 30-60 minutes before adding the this compound probe.
-
-
Probe Addition: Add the this compound probe to both the experimental and competition samples at the same final concentration.
-
Incubation and Irradiation: Follow the incubation and UV irradiation steps as described in the general protocol.
-
Analysis: Analyze the labeling of the target protein in both samples. A significant decrease in the labeling signal in the competition sample compared to the experimental sample confirms specific binding.[2]
Visualizations
Experimental Workflow for Photoaffinity Labeling
Caption: A generalized experimental workflow for photoaffinity labeling.
Troubleshooting Logic for High Non-Specific Binding
Caption: A decision tree for troubleshooting high non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
improving the efficiency of 4-Azidobenzenesulfonamide labeling in cell lysates
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of 4-azidobenzenesulfonamide labeling in cell lysates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the labeling protocol, offering potential causes and solutions.
| Problem | Possible Cause(s) | Recommendation(s) |
| Low or No Labeling Efficiency | Suboptimal Reaction Conditions: Incorrect concentrations of reagents, catalyst, or ligand. | Optimize the concentrations of all reaction components. Refer to the recommended concentration ranges in Table 1. |
| Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. | Prepare the sodium ascorbate (B8700270) solution fresh before each experiment to ensure a sufficient supply of the reducing agent. A second addition of sodium ascorbate to a final concentration of 1-5 mM can be beneficial.[1] | |
| Ligand Issues: The copper-chelating ligand may be degraded or used at an incorrect concentration. | Ensure the ligand is of high quality and from a reliable source.[1] | |
| Inhibitors in Lysis Buffer: Components like primary amines (e.g., Tris), EDTA, or high concentrations of thiols can interfere with the click reaction. | Avoid buffers containing primary amines like Tris.[2] Use buffers such as PBS, triethanolamine (B1662121) (TEA), or HEPES.[2] If possible, remove inhibitors during lysate preparation. | |
| Inaccessible Azide (B81097) Group: The this compound modification on the target protein may be sterically hindered. | This is an inherent challenge related to the protein structure. Consider optimizing the lysis procedure to improve protein unfolding, but be mindful of maintaining protein integrity. | |
| High Background/Non-Specific Labeling | Excess Alkyne Tag: Using a large excess of an alkyne-containing reporter tag can lead to non-specific protein labeling.[3] | Titrate the concentration of the alkyne reporter tag to find the optimal balance between signal and background. Start with a final concentration of 20 µM and adjust as needed.[4] |
| Reaction with Cysteine Residues: Some click chemistry reagents can react with free thiols on cysteine residues, leading to off-target labeling.[2][3] | Thoroughly block free thiols by alkylation before performing the click reaction. | |
| Probe-Independent Labeling: The reporter tag may be binding non-specifically to proteins in the lysate. | Include a control sample where the this compound-labeled protein is omitted to assess the level of probe-independent background. | |
| Protein Precipitation During Labeling | Modification of Protein Properties: The addition of the label can alter the solubility of the target protein.[5] | Lower the molar ratio of the labeling reagents to the protein to reduce the degree of labeling.[5] |
| Copper-Mediated Damage: The copper catalyst can sometimes lead to protein aggregation and precipitation. | Use a copper-chelating ligand like THPTA to protect proteins from copper-mediated damage and improve reaction efficiency.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound labeling?
A1: this compound is a chemical probe that can be used to label proteins, often through photoaffinity labeling where the azide group forms a reactive nitrene upon UV irradiation, which then covalently binds to nearby amino acid residues. The sulfonamide moiety can direct the probe to specific classes of proteins, such as carbonic anhydrases. The incorporated azide then serves as a handle for downstream detection or enrichment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
Q2: Which buffer should I use for the click reaction in my cell lysate?
A2: The choice of buffer is critical. Buffers containing primary amines, such as Tris, should be avoided as they can inhibit the CuAAC reaction.[2] Recommended buffers include Phosphate-Buffered Saline (PBS), triethanolamine (TEA), and HEPES.[2]
Q3: What is the difference between CuAAC and SPAAC for detecting my azide-labeled protein?
A3: CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. It is a robust and widely used reaction.[3] However, the copper catalyst can be toxic to cells, limiting its use in live-cell imaging, and can lead to side reactions.[7] SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts with azides without the need for a catalyst, making it more biocompatible.[2][7] However, cyclooctyne reagents are generally larger and more expensive.[7]
Q4: My fluorescent signal is weak. Does this mean the labeling failed?
A4: Not necessarily. A low fluorescent signal could be due to several factors other than poor labeling efficiency. One possibility is dye-dye quenching, which can occur if too much fluorescent dye is attached to the protein.[5] It is also possible that the local environment of the conjugated fluorophore is causing it to have low fluorescence output.[5] Determining the degree of labeling can help troubleshoot this issue.[5]
Q5: Can I use this compound for in-cell labeling?
A5: While the primary focus here is on cell lysates, the principles of azide-alkyne cycloaddition can be applied to in-cell labeling. However, for live-cell applications, the cytotoxicity of the Cu(I) catalyst in CuAAC is a significant concern.[2][7] In such cases, strain-promoted azide-alkyne cycloaddition (SPAAC), which is catalyst-free, is the preferred method.[2]
Experimental Protocols & Data
Table 1: Recommended Reagent Concentrations for CuAAC in Cell Lysates
| Reagent | Recommended Final Concentration | Notes |
| Alkyne-Modified Protein | 25 µM | Starting concentration, can be optimized.[1] |
| Azide Reporter Tag | 20 - 50 µM | Titrate to balance signal and background.[1][4][8] |
| Copper (II) Sulfate (CuSO₄) | 20 - 100 µM | [1][8][9] |
| Copper Ligand (e.g., THPTA) | 100 - 500 µM | Use a 5:1 ratio of ligand to copper.[1] |
| Sodium Ascorbate | 1 - 5 mM | Prepare fresh before use.[1] |
Protocol: General Procedure for CuAAC Labeling in Cell Lysate
This protocol provides a starting point for labeling an azide-modified protein in a cell lysate with an alkyne-containing reporter molecule.
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
Alkyne-reporter tag (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper (II) Sulfate (CuSO₄) solution (20 mM)
-
Sodium Ascorbate solution (300 mM, freshly prepared)[4]
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PBS buffer (pH 7.4)
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Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate
-
100 µL of PBS buffer
-
The appropriate volume of alkyne-reporter tag stock solution to achieve the desired final concentration (e.g., 20 µM).
-
-
Add the THPTA ligand solution to the mixture and vortex briefly. The final concentration should be in a 5:1 molar ratio to the copper sulfate.
-
Add the CuSO₄ solution and vortex briefly.
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To initiate the click reaction, add the freshly prepared sodium ascorbate solution. Vortex the tube briefly to ensure thorough mixing.[4]
-
Protect the reaction from light, especially if using a fluorescent reporter, and incubate at room temperature for 30 minutes to 2 hours.[1][4][8] Longer incubation times may improve labeling efficiency.[4][8]
-
After incubation, the labeled lysate is ready for downstream processing, such as protein precipitation, gel electrophoresis, or affinity purification.
Protein Precipitation (Optional, for cleanup):
-
Add 600 µL of methanol (B129727) to the 200 µL reaction mixture and vortex.[9]
-
Add 150 µL of chloroform (B151607) and vortex.[9]
-
Add 400 µL of deionized water and vortex.[9]
-
Centrifuge for 5 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer without disturbing the protein interface.[9]
-
Add 450 µL of methanol and vortex.[9]
-
Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[9]
-
Carefully remove the supernatant and allow the protein pellet to air-dry for at least 15 minutes before storage or resuspension.[4]
Visualizations
Caption: Experimental workflow for labeling proteins in cell lysates.
Caption: Troubleshooting logic for common labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
Technical Support Center: 4-Azidobenzenesulfonamide for In-Cell Crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Azidobenzenesulfonamide for in-cell crosslinking experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in-cell crosslinking experiments with this compound, offering potential causes and solutions to help you optimize your results.
| Problem | Potential Cause | Suggested Solution |
| Low or No Crosslinking Efficiency | Inefficient Photoactivation: Incorrect UV wavelength, insufficient UV energy, or suboptimal exposure time. | Verify the output of your UV lamp. Use a wavelength in the 260-370 nm range; longer wavelengths (~350 nm) are often preferred to reduce potential cell damage.[1] Empirically determine the optimal UV exposure time and intensity for your specific cell type and experimental setup. |
| Suboptimal Crosslinker Concentration: Concentration of this compound is too low for effective crosslinking or too high, leading to aggregation and off-target effects. | Perform a concentration titration to determine the ideal concentration for your system. Start with a range and assess both crosslinking efficiency and cell viability. | |
| Presence of Quenching Reagents: Primary amines (e.g., Tris, glycine) or thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) in the buffer will react with and quench the reactive nitrene intermediate.[1][2] | Use buffers that do not contain primary amines or thiols, such as PBS, HEPES, or MOPS.[3] If reducing agents are necessary for other steps, ensure they are removed before photoactivation. | |
| Degradation of this compound: The azide (B81097) group is sensitive to light and heat. | Store the stock solution protected from light at the recommended low temperature. Prepare working solutions fresh before each experiment.[4] | |
| High Background or Non-Specific Crosslinking | Excessive Crosslinker Concentration: High concentrations can lead to random, non-specific crosslinking events. | Reduce the concentration of this compound in your experiment. |
| Over-Irradiation: Prolonged exposure to UV light can increase the likelihood of non-specific reactions. | Optimize the UV irradiation time to the minimum required for efficient crosslinking of your target. | |
| Cellular "Stickiness": The reactive nitrene can bind to abundant or "sticky" proteins, leading to high background. | Consider including a pre-clearing step with beads or resin to remove proteins known to bind non-specifically.[2] | |
| Poor Cell Viability or Cytotoxicity | Inherent Toxicity of the Compound: this compound is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause organ damage through prolonged exposure.[5] | Determine the maximum tolerable concentration of this compound for your specific cell line by performing a dose-response cell viability assay (e.g., MTT or trypan blue exclusion) prior to your crosslinking experiment. |
| UV-Induced Cell Damage: High-energy, short-wavelength UV light can be damaging to cells. | Use a UV source with a longer wavelength (e.g., 350-365 nm) and the lowest effective energy and exposure time.[1] | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Keep the final concentration of the organic solvent in the cell culture medium to a minimum, typically below 0.5% (v/v). | |
| Precipitation of the Crosslinker in Cell Culture Medium | Low Aqueous Solubility: Sulfonamides, in general, can have limited solubility in aqueous solutions, especially at neutral pH.[4] | Prepare a concentrated stock solution in a compatible organic solvent like DMSO. When diluting into your aqueous buffer or cell culture medium, do so rapidly and with vigorous mixing. The final concentration of the crosslinker should not exceed its solubility limit in the final medium. The solubility of sulfonamides tends to increase with pH.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a crosslinker?
This compound is a photo-reactive crosslinking agent. Upon exposure to UV light, the aryl azide group releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond by inserting into C-H and N-H bonds or by adding across C=C double bonds of nearby molecules, resulting in a crosslink.
Q2: What is the optimal UV wavelength for activating this compound?
Aryl azides are typically activated by UV light in the range of 250-370 nm.[1] For in-cell applications, it is advisable to use longer wavelengths (e.g., 350-365 nm) to minimize UV-induced damage to cells and biomolecules.[1] The optimal wavelength and exposure time should be determined empirically for each specific experimental system.
Q3: What buffers are compatible with this compound crosslinking?
It is critical to use buffers that do not contain primary amines or free thiols. Buffers such as Tris and glycine (B1666218) will quench the reactive nitrene intermediate, inhibiting the desired crosslinking reaction.[1][2] Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, and MOPS.[3]
Q4: How should I prepare and store this compound?
This compound should be stored in a cool, dark place to prevent degradation of the light-sensitive azide group. Stock solutions are typically prepared in an organic solvent such as DMSO or DMF and should also be stored protected from light. It is recommended to prepare fresh working solutions before each experiment.[4]
Q5: What are the primary safety concerns when working with this compound?
According to its GHS classification, this compound is toxic if swallowed, in contact with skin, or if inhaled, and it may cause damage to organs through prolonged or repeated exposure.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using this compound. Note that optimal conditions are system-dependent and should be empirically determined.
Table 1: Physicochemical and Solubility Properties
| Property | Value/Information |
| Molecular Formula | C₆H₆N₄O₂S |
| Molecular Weight | 198.21 g/mol |
| Solubility | Generally low in aqueous solutions at neutral pH. Solubility increases with increasing pH.[4] More soluble in organic solvents like DMSO and DMF. |
Table 2: Recommended Experimental Conditions
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Concentration | 10-100 mM in DMSO or DMF | Prepare fresh and protect from light. |
| Working Concentration in Cells | 0.1 - 1 mM | Must be optimized for your cell type and target. |
| UV Photoactivation Wavelength | 260 - 370 nm | Longer wavelengths (e.g., 350-365 nm) are recommended for live cells.[1] |
| UV Exposure Time | 1 - 30 minutes | Highly dependent on UV lamp intensity and distance from the sample. |
| UV Lamp Intensity | Variable | Requires empirical optimization. |
| Reaction Buffer | PBS, HEPES, MOPS | Avoid buffers containing primary amines (Tris, glycine) and thiols (DTT, BME).[1][2][3] |
Experimental Protocols
Protocol 1: General In-Cell Photo-Crosslinking with this compound
This protocol provides a general workflow. Optimal conditions, such as crosslinker concentration and UV irradiation time, must be empirically determined for each specific biological system.
-
Cell Culture: Culture cells to the desired confluency in appropriate multi-well plates or dishes.
-
Preparation of Crosslinker Solution:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, dilute the stock solution to the desired final working concentration in a compatible, amine-free buffer (e.g., PBS).
-
-
Cell Treatment:
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add the this compound working solution to the cells.
-
Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 4°C or on ice to allow for cell penetration of the crosslinker. This step should be performed in the dark.
-
-
Photoactivation:
-
Place the cell culture plate on a cold surface (e.g., an ice-water bath) to minimize heat-induced stress during irradiation.
-
Expose the cells to UV light at the optimized wavelength (e.g., 350 nm) and for the optimized duration. The distance from the UV source to the cells should be consistent.
-
-
Quenching (Optional):
-
After irradiation, the reaction can be quenched by adding a buffer containing a primary amine (e.g., Tris-HCl to a final concentration of 20-50 mM).
-
-
Cell Lysis and Downstream Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
The cell lysate containing the crosslinked protein complexes is now ready for downstream applications, such as immunoprecipitation, SDS-PAGE, and Western blotting, or mass spectrometry.
-
Visualizations
Caption: A flowchart of the in-cell crosslinking workflow.
Caption: The photo-crosslinking reaction mechanism.
References
- 1. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted 4-Azidobenzenesulfonamide in Photocrosslinking
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-azidobenzenesulfonamide in photocrosslinking experiments. The focus is on the critical step of quenching unreacted crosslinker to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench unreacted this compound after photocrosslinking?
A1: Quenching is a critical step to terminate the crosslinking reaction and prevent non-specific, off-target modifications. Upon photoactivation, the aryl azide (B81097) group of this compound forms a highly reactive nitrene intermediate. If not quenched, this intermediate can continue to react with biomolecules, leading to a high background signal, false-positive interactions, and protein aggregation.[1]
Q2: What are the recommended quenching reagents for unreacted this compound?
A2: The two most commonly used and effective quenching reagents are Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and Dithiothreitol (B142953) (DTT). TCEP is often preferred due to its high efficiency in reducing azides via the Staudinger reaction, its stability, and its compatibility with a wider range of downstream applications.[2][3] DTT, a strong reducing agent, is also effective at reducing the azide group.[4]
Q3: Can I use primary amine-containing buffers like Tris or glycine (B1666218) to quench the reaction?
A3: It is generally not recommended to use primary amine-containing buffers like Tris or glycine to quench the photoreactive nitrene. While primary amines can react with the nitrene, this reaction pathway can be less efficient and can lead to the formation of undesired adducts, potentially complicating data analysis.[5] It is best to use a specific quenching reagent like TCEP or DTT.
Q4: How do I choose between TCEP and DTT for my experiment?
A4: The choice between TCEP and DTT depends on several factors:
-
Downstream applications: TCEP is the preferred choice if your workflow involves maleimide (B117702) chemistry, as DTT can interfere with this reaction.[6][7]
-
pH of your buffer: TCEP is effective over a broader pH range (1.5-8.5), while DTT's reducing power is optimal at a pH greater than 7.[2][3]
-
Stability: TCEP is more resistant to air oxidation than DTT.[3]
-
Odor: TCEP is odorless, whereas DTT has a characteristic unpleasant smell.[3]
Q5: What are the potential side reactions to be aware of when using quenching reagents?
A5: With TCEP, prolonged incubation times, especially at higher concentrations, have been reported to potentially cause cleavage of proteins at cysteine residues.[8][9] DTT can reduce disulfide bonds within your protein of interest, which may be undesirable depending on the experimental goals.[2] It is crucial to optimize quenching conditions to minimize these effects.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background or non-specific crosslinking | Incomplete quenching of the unreacted this compound. | - Increase the concentration of the quenching reagent (TCEP or DTT). - Extend the incubation time for the quenching step. - Ensure the quenching reagent is fresh and has been stored correctly. |
| Presence of interfering substances in the buffer. | - Avoid primary amine-containing buffers (e.g., Tris, glycine) during the quenching step.[5] | |
| Loss of protein function or structure | Reduction of essential disulfide bonds by the quenching reagent. | - If disulfide bond integrity is critical, consider using a lower concentration of DTT or a shorter incubation time. - TCEP is generally less aggressive towards disulfide bonds than DTT, making it a better choice in this scenario.[7] |
| Protein cleavage due to prolonged exposure to TCEP. | - Minimize the incubation time with TCEP to what is necessary for efficient quenching.[8][9] - Optimize the TCEP concentration; use the lowest effective concentration. | |
| Inconsistent or non-reproducible results | Variability in the quenching efficiency. | - Standardize the quenching protocol, including reagent concentrations, incubation time, and temperature. - Prepare fresh quenching solutions for each experiment. DTT solutions are particularly prone to oxidation.[3] |
| Quenching reagent interferes with downstream analysis (e.g., maleimide labeling) | DTT is reacting with the maleimide reagent. | - Use TCEP instead of DTT as the quenching agent. TCEP does not interfere with maleimide chemistry.[6][7] |
Quantitative Data
The efficiency of quenching is dependent on the reaction kinetics between the quenching agent and the aryl azide. The Staudinger ligation, the reaction between a phosphine (B1218219) like TCEP and an azide, is a well-characterized bioorthogonal reaction. The reaction of DTT with aryl azides is a reduction, but specific second-order rate constants are less commonly reported in this context.
| Quenching Reagent | Reaction with Aryl Azide | Second-Order Rate Constant (k₂) | Notes |
| TCEP (and other phosphines) | Staudinger Ligation/Reduction | ~10⁻³ to 10⁻² M⁻¹s⁻¹ | The reaction rate is influenced by the specific phosphine and aryl azide structures, as well as solvent conditions. Electron-donating groups on the phosphine can increase the reaction rate.[10][11][12][13] |
| DTT | Reduction | Not readily available for this compound | The reduction of aryl azides by DTT is effective, but kinetic data is not as extensively documented as for the Staudinger ligation.[4][14] The rate is pH-dependent, with higher pH favoring the reaction.[2] |
Experimental Protocols
Note: The following protocols are general guidelines. It is highly recommended to optimize the concentration of the quenching reagent and the incubation time for your specific experimental setup.
Protocol 1: Quenching with Tris(2-carboxyethyl)phosphine (TCEP)
This protocol is recommended for most applications, especially when downstream maleimide chemistry is planned.
Materials:
-
Photocrosslinked sample containing unreacted this compound
-
TCEP hydrochloride
-
Reaction buffer (e.g., PBS, HEPES, pH 7.2-7.5)
Procedure:
-
Prepare TCEP Stock Solution: Prepare a fresh 1 M stock solution of TCEP hydrochloride in water. Neutralize the solution to pH 7.0 with NaOH. Store unused stock solution in aliquots at -20°C.
-
Quenching Reaction: To your photocrosslinked sample, add the TCEP stock solution to a final concentration of 5-20 mM.
-
Incubation: Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing. The optimal time may vary depending on the concentration of the unreacted crosslinker.
-
Proceed to Downstream Analysis: After quenching, the sample can be used for subsequent applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Quenching with Dithiothreitol (DTT)
This protocol is a suitable alternative to TCEP when maleimide chemistry is not a concern.
Materials:
-
Photocrosslinked sample containing unreacted this compound
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS, HEPES, pH 7.5-8.0)
Procedure:
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in water. Store unused stock solution in aliquots at -20°C. DTT solutions are susceptible to oxidation.
-
Quenching Reaction: To your photocrosslinked sample, add the DTT stock solution to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Proceed to Downstream Analysis: Following the quenching step, proceed with your intended downstream applications.
Visualizations
Caption: Experimental workflow for photocrosslinking with a quenching step.
Caption: Staudinger reaction for quenching aryl azides with TCEP.
Caption: Reduction of an aryl azide by DTT to a primary amine.
References
- 1. bosterbio.com [bosterbio.com]
- 2. agscientific.com [agscientific.com]
- 3. agscientific.com [agscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raineslab.com [raineslab.com]
- 11. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. raineslab.com [raineslab.com]
- 14. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
how to improve solubility of 4-Azidobenzenesulfonamide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Azidobenzenesulfonamide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is an organic compound featuring a sulfonamide group and an aromatic azide.[1] It is a valuable building block in medicinal chemistry and chemical biology, often used in "click chemistry" for synthesizing novel bioactive molecules.[1] Its solubility in aqueous buffers is crucial for various experimental assays, including enzyme inhibition studies, cell-based assays, and other pharmacological testing, as the compound must be in a dissolved state to interact with biological targets.[2]
Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?
Low aqueous solubility is a common challenge with sulfonamide-based compounds.[3][4] Here are some initial steps to address this issue:
-
Start with a small amount: Attempt to dissolve a small, known quantity of the compound in your buffer to determine its approximate solubility.
-
Gentle heating: Gently warm the solution (e.g., to 37°C) while stirring. Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a sonicator to aid in the dispersion and dissolution of the solid particles.
-
pH adjustment: The solubility of sulfonamides can be pH-dependent.[5] Systematically adjust the pH of your buffer to see if solubility improves. Many sulfonamides are more soluble at higher pH values.
Q3: Are there any recommended solvents to create a stock solution of this compound?
Yes, a common technique for compounds with low aqueous solubility is to first dissolve them in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted into the final aqueous buffer.
For a related compound, 4-acetamidobenzenesulfonamide, a recommended procedure is to first dissolve it in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of approximately 30 mg/mL.[6] This stock solution can then be diluted with the aqueous buffer of choice.[6] It is advisable to not store the final aqueous solution for more than a day.[6]
Troubleshooting Guide: Enhancing Solubility
If the initial troubleshooting steps are insufficient, the following methods can be employed to improve the solubility of this compound.
Method 1: pH Adjustment
The solubility of compounds with ionizable groups, such as the sulfonamide group, can be significantly influenced by pH.
Experimental Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 5 to 9).
-
Add a known excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the solubility versus pH to identify the optimal pH for your experiments.
Method 2: Use of Co-solvents
Introducing a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5]
Experimental Protocol:
-
Prepare your primary aqueous buffer.
-
Create a series of co-solvent mixtures by adding increasing percentages of an organic solvent (e.g., DMSO, ethanol, or polyethylene (B3416737) glycol) to the buffer. Common starting points are 1%, 5%, and 10% (v/v) of the co-solvent.
-
Attempt to dissolve this compound in these co-solvent buffer systems.
-
Important: Always run a vehicle control in your experiments to account for any effects of the co-solvent on the biological system.
Method 3: Addition of Surfactants
Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.[2]
Experimental Protocol:
-
Choose a non-ionic surfactant that is compatible with your experimental system (e.g., Polysorbate 80 or Poloxamer).[2]
-
Prepare your aqueous buffer with surfactant concentrations at or above the critical micelle concentration (CMC).
-
Attempt to dissolve this compound in the surfactant-containing buffer.
-
As with co-solvents, a vehicle control containing the surfactant is essential.
Data Presentation
| Compound | Solvent System | Approximate Solubility |
| 4-Acetamidobenzenesulfonamide | DMSO | ~30 mg/mL[6] |
| 4-Acetamidobenzenesulfonamide | Dimethylformamide | ~30 mg/mL[6] |
| 4-Acetamidobenzenesulfonamide | 1:10 solution of DMSO:PBS (pH 7.2) | ~0.09 mg/mL[6] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A workflow diagram illustrating the troubleshooting steps for improving the solubility of this compound.
References
purification of 4-Azidobenzenesulfonamide-crosslinked protein complexes
Welcome to the Technical Support Center for the purification of protein complexes crosslinked with 4-Azidobenzenesulfonamide (AzBSA). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in successfully isolating and analyzing their protein complexes of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AzBSA) and how does it work as a crosslinker?
A1: this compound is a photo-activatable crosslinking agent. It belongs to the aryl azide (B81097) family of crosslinkers. The process involves three main steps:
-
Incubation: The probe is incubated with the protein sample, allowing it to interact with target proteins.
-
UV Activation: The sample is exposed to UV light, which converts the azide group into a highly reactive nitrene intermediate.
-
Covalent Crosslinking: This reactive nitrene rapidly forms stable covalent bonds with amino acid residues in close proximity, effectively capturing and "freezing" protein-protein interactions for later analysis[1].
Q2: What are the primary applications for using AzBSA in my research?
A2: AzBSA is primarily used to investigate protein-protein interactions (PPIs) within their native environment[1]. It is particularly valuable for capturing transient or weak interactions that might be lost during standard purification methods[2][3]. By covalently linking interacting proteins, you can identify binding partners, map interaction interfaces, and study the composition of protein complexes[4][5][6].
Q3: What analysis methods are compatible with AzBSA crosslinking?
A3: Crosslinked protein complexes can be analyzed using several standard techniques, including SDS-PAGE, Western Blotting, and mass spectrometry (MS)[1]. Crosslinking mass spectrometry (XL-MS) is a powerful tool for identifying the specific proteins in a complex and even the amino acid residues at the interaction interface[6][7][8].
Q4: Should I perform crosslinking in vivo, in vitro, or in situ?
A4: The choice depends on your experimental goals. In vivo crosslinking captures interactions within a living cellular context, providing the most physiologically relevant data[2][9]. In situ crosslinking is performed on isolated organelles or cellular compartments[7]. In vitro crosslinking is done with purified components and is useful for validating direct interactions.
Experimental Workflow
Below is a diagram illustrating the general workflow for a photo-crosslinking and affinity purification experiment.
Troubleshooting Guide
Problem: Low or No Crosslinking Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal AzBSA Concentration | Titrate the AzBSA concentration. A typical starting range is 10 µM to 2 mM. The optimal concentration depends on protein concentration and binding affinities[1]. |
| Incorrect UV Wavelength or Intensity | Ensure the UV lamp emits at an appropriate wavelength for aryl azide activation (typically 254-370 nm)[1]. Check the lamp's age and output. Minimize the distance between the lamp and the sample (e.g., 2-10 cm) to increase intensity[1]. |
| Insufficient UV Exposure Time | Optimize irradiation time (typically 1-30 minutes). Start with a shorter time and increase incrementally. Be aware that prolonged exposure can lead to protein damage[1]. |
| Incompatible Buffer | Avoid buffers containing nucleophiles like Tris or azide, as they can react with the generated nitrene. Use HEPES or phosphate (B84403) buffers (pH 7.0-8.0) instead[1]. |
| Protein Complex Dissociation | If working with a multi-protein complex, ensure its stability during the incubation step. Minimize dilution of the protein extract to prevent dissociation of native complexes[4]. |
Problem: High Background or Non-Specific Crosslinking
| Possible Cause | Recommended Solution |
| Excessive AzBSA Concentration | Reduce the concentration of the AzBSA crosslinker to minimize random, proximity-based labeling. |
| Prolonged UV Exposure | Excessive UV irradiation can cause protein damage and aggregation, leading to non-specific crosslinks[1]. Reduce the exposure time. |
| Hydrophobic Crosslinker Aggregation | Some crosslinkers are hydrophobic and can aggregate or cause non-specific interactions. Consider using newer, more hydrophilic crosslinkers if this becomes a persistent issue[10]. |
| Inefficient Quenching | After UV irradiation, immediately add a quenching agent like DTT (10-50 mM) to neutralize any unreacted nitrene intermediates and prevent further non-specific reactions[1]. |
Problem: Low Yield of Purified Complex
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis/Extraction | Optimize the lysis buffer to ensure efficient extraction of the target complex while maintaining its integrity. Test different mild detergents (e.g., Triton X-100, digitonin)[4]. |
| Poor Affinity Resin Binding | Ensure the affinity tag on your protein of interest is accessible. Check the binding capacity of your beads/resin and ensure you are not overloading them. Incubate the lysate with beads with gentle rotation to ensure proper contact[4]. |
| Complex Dissociation During Washes | While washes are needed to remove contaminants, overly harsh conditions can disrupt the complex. Optimize wash buffer stringency (e.g., salt, detergent concentration). Perform washes quickly and at 4°C[4][11]. |
| Inefficient Elution | The elution method may be too harsh or too mild. For affinity tags, consider competitive elution (e.g., using a high concentration of free ligand) to gently release the complex[12]. For antibodies, a low pH buffer or a competing peptide can be used. |
| Protein Aggregation/Precipitation | Crosslinked complexes can be large and prone to aggregation, leading to loss of sample[10]. Ensure all buffers contain appropriate stabilizers if necessary. |
Problem: Antibody Fails to Detect Protein After Crosslinking
| Possible Cause | Recommended Solution |
| Epitope Masking | The crosslinking reaction may have modified the epitope recognized by your antibody. Test multiple antibodies that bind to different epitopes (e.g., N-terminus, C-terminus, internal). |
| Large Complex Size | The crosslinked complex may be too large to efficiently transfer to the membrane during Western blotting or may not enter the resolving gel. Run a non-reducing gel to check for a high-molecular-weight smear, which indicates successful crosslinking[13]. Use gradient gels to better resolve large complexes. |
Data and Experimental Parameters
Table 1: Recommended Starting Parameters for AzBSA Photo-crosslinking
| Parameter | Recommended Range | Key Considerations |
| Protein Concentration | 0.1 - 10 mg/mL | Higher concentrations can favor intermolecular crosslinking[1]. |
| Crosslinker Concentration | 10 µM - 2 mM | Must be optimized empirically for each system[1]. |
| Buffer System | HEPES, Phosphate | pH 7.0 - 8.0. Avoid nucleophilic buffers like Tris[1]. |
| UV Wavelength | 254 - 370 nm | Shorter wavelengths may cause more protein damage[1]. |
| UV Irradiation Time | 1 - 30 minutes | Minimize time to prevent protein degradation[1]. |
| Irradiation Distance | 2 - 10 cm | Keep consistent to ensure reproducible light intensity[1]. |
| Quenching Agent | 10 - 50 mM DTT or β-ME | Add immediately after UV exposure to stop the reaction[1]. |
Detailed Experimental Protocols
Protocol 1: General In Vitro Photo-Crosslinking with AzBSA
-
Preparation of Reagents:
-
Prepare a 10-100 mM stock solution of AzBSA in a compatible organic solvent (e.g., DMSO). Store protected from light.
-
Prepare your protein of interest and its potential binding partner in a non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
-
Incubation:
-
In a microcentrifuge tube, combine the protein(s) to a final concentration of 0.1-10 mg/mL.
-
Add the AzBSA stock solution to the desired final concentration (e.g., start with 100 µM).
-
Incubate the mixture on ice for 15-30 minutes, protected from light, to allow the probe to interact with the proteins[1].
-
-
UV Irradiation:
-
Quenching:
-
Immediately after irradiation, add DTT to a final concentration of 20 mM to quench any unreacted crosslinker[1].
-
-
Analysis:
-
Add SDS-PAGE loading buffer to the sample.
-
Analyze the results by SDS-PAGE and Coomassie staining or Western blotting to observe the formation of higher molecular weight species, indicating successful crosslinking.
-
Protocol 2: Affinity Purification of Crosslinked Complexes
This protocol assumes your protein of interest has an affinity tag (e.g., GFP, HA, 6xHis).
-
Cell Lysis:
-
Following an in vivo crosslinking and quenching step, harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an optimized lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors). The buffer must be strong enough to solubilize proteins but mild enough to preserve interactions[4].
-
Incubate on ice and centrifuge to pellet cell debris. Collect the supernatant[4].
-
-
Binding to Affinity Resin:
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads 4-6 times with 1 mL of lysis buffer or a more stringent wash buffer to remove non-specifically bound proteins. Transferring the beads to a clean tube during the washes can help minimize background[4].
-
-
Elution:
-
Elute the bound complexes from the beads. The method depends on the affinity tag:
-
Competitive Elution: Add buffer containing a high concentration of a competing agent (e.g., imidazole (B134444) for His-tags, glutathione (B108866) for GST-tags, or a specific peptide for epitope tags)[12].
-
pH Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) to disrupt the antibody-antigen interaction, followed by immediate neutralization.
-
-
-
Downstream Analysis:
Logical Relationships in Troubleshooting
This diagram outlines the decision-making process for troubleshooting a low-yield purification.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo cross-linking-based affinity purification and mass spectrometry for targeting intracellular protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Identifying 4-Azidobenzenesulfonamide Modification Sites by LC-MS/MS
For researchers, scientists, and drug development professionals, the precise identification of protein modification sites is crucial for understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. 4-Azidobenzenesulfonamide stands out as a potent photo-reactive crosslinking agent for capturing protein-protein interactions and identifying modification sites. This guide provides a comprehensive comparison of this compound with other crosslinking agents, supported by experimental data, and offers detailed protocols for its application in conjunction with Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).
Unveiling Protein Interactions: A Comparative Look at Crosslinking Agents
The selection of an appropriate crosslinking agent is paramount for successfully identifying protein modification sites. Crosslinkers can be broadly categorized based on their reactivity: amine-reactive (e.g., NHS esters) and photo-reactive (e.g., aryl azides like this compound).
This compound belongs to the family of aryl azide-based photo-crosslinkers. Upon activation with UV light, it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in its immediate vicinity, effectively creating a covalent link between interacting molecules. This non-specific reactivity is a key advantage, as it allows for the capture of interactions that might be missed by residue-specific crosslinkers.
N-hydroxysuccinimide (NHS) esters , on the other hand, are homobifunctional crosslinkers that specifically react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein.[1][2] While highly efficient for proteins with accessible lysine residues, their specificity can be a limitation if the interaction interface lacks these residues.
The following table summarizes the key characteristics of this compound and compares it with a common amine-reactive crosslinker, Disuccinimidyl suberate (B1241622) (DSS), an NHS ester.
| Feature | This compound | Disuccinimidyl Suberate (DSS) |
| Class | Photo-reactive (Aryl Azide) | Amine-reactive (NHS Ester) |
| Reactive Group | Azide | N-hydroxysuccinimide ester |
| Activation | UV light (e.g., 365 nm) | Spontaneous reaction at physiological pH |
| Target Residues | Non-specific (C-H, N-H bonds) | Primary amines (Lysine, N-terminus) |
| Specificity | Low | High |
| Advantages | Captures interactions without specific residue requirements; temporal control of crosslinking. | High reaction efficiency; well-established protocols. |
| Disadvantages | Can generate complex spectra due to non-specific crosslinking; potential for photo-damage to proteins. | Limited to interactions involving lysine residues; reactivity can be pH-dependent. |
| Typical Application | Mapping interaction interfaces regardless of amino acid composition. | Crosslinking proteins with known or suspected lysine involvement in the interaction. |
Quantitative studies comparing different crosslinkers are crucial for selecting the optimal reagent for a specific biological question. For instance, a study by Müller et al. (2019) demonstrated the power of quantitative photo-crosslinking mass spectrometry using a diazirine-based crosslinker, sulfo-SDA, to reveal pH-dependent conformational changes in proteins.[3][4] While not a direct comparison with this compound, this study highlights the quantitative potential of photo-crosslinking approaches. The number of identified crosslinked residue pairs can serve as a metric for crosslinking efficiency. For example, a study using a novel MS-cleavable diazirine-based crosslinker, SDASO, on bovine serum albumin (BSA) yielded a high number of cross-linked peptides, demonstrating its effectiveness in mapping protein interactions.[5]
Experimental Workflow: From Crosslinking to Data Analysis
The successful identification of this compound modification sites relies on a meticulously executed experimental workflow, from sample preparation to data analysis.
Detailed Experimental Protocols
1. Photo-Crosslinking of Protein Sample
-
Reagents:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Protocol:
-
Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to the protein sample to a final concentration of 0.1-1 mM.
-
Incubate the mixture on ice for a predetermined time (e.g., 15-30 minutes) to allow for reagent diffusion.
-
Expose the sample to UV light (e.g., 365 nm) on ice for 5-15 minutes. The optimal UV exposure time should be determined empirically.
-
Quench the reaction by adding a scavenger, such as dithiothreitol (B142953) (DTT), to a final concentration of 50 mM.
-
2. Protein Digestion
-
Reagents:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Protocol:
-
Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 50 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[6]
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60-120 minutes is a good starting point.
-
-
MS Parameters:
-
MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 350-1800.
-
MS/MS Scans: Use a data-dependent acquisition mode to select the most intense precursor ions for fragmentation (e.g., top 10). Employ higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
4. Data Analysis
-
Software: Specialized software is required to identify crosslinked peptides. Popular choices include pLink, MaxQuant with the Crosslink-IQ plugin, and MeroX.
-
Workflow:
-
Convert the raw mass spectrometry data to a suitable format (e.g., .mgf).
-
Perform a database search against a relevant protein sequence database.
-
Specify the crosslinker (this compound) and its mass modification in the search parameters.
-
Set appropriate mass tolerances for precursor and fragment ions.
-
Filter the identified crosslinked peptides based on a false discovery rate (FDR) of <1%.
-
Manually validate the identified crosslinked spectra to ensure high confidence.
-
Logical Pathway for Data Interpretation
The identification of crosslinked peptides provides distance constraints that can be used to model the three-dimensional structure of protein complexes. The following diagram illustrates the logical flow from experimental data to structural insights.
Conclusion
This compound, in conjunction with LC-MS/MS, provides a powerful approach for identifying protein modification sites and mapping protein-protein interactions. Its ability to capture interactions non-specifically offers a significant advantage over traditional amine-reactive crosslinkers. By following the detailed protocols and data analysis workflows outlined in this guide, researchers can effectively utilize this technology to gain valuable insights into the intricate world of protein interactions, ultimately advancing our understanding of biology and disease.
References
- 1. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A targeted proteomics approach to the identification of peptides modified by reactive metabolites [pubmed.ncbi.nlm.nih.gov]
- 5. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Confirming 4-Azidobenzenesulfonamide-Protein Adducts: A Comparative Guide to Western Blotting and Alternative Methods
For researchers, scientists, and drug development professionals, the confirmation of protein adducts is a critical step in understanding drug efficacy and toxicity. This guide provides a comprehensive comparison of Western blotting and alternative methods for the detection and quantification of 4-azidobenzenesulfonamide-protein adducts, complete with experimental protocols and supporting data to aid in methodological selection.
This compound is a photo-reactive compound capable of forming covalent adducts with proteins upon photoactivation. The detection and characterization of these adducts are essential for elucidating the molecular targets and mechanisms of action of drugs and other xenobiotics. While Western blotting is a widely used technique for protein analysis, alternative methods such as mass spectrometry and ELISA offer distinct advantages in terms of sensitivity, specificity, and throughput. This guide will delve into a direct comparison of these techniques for the analysis of this compound-protein adducts.
Performance Comparison: Western Blot vs. Mass Spectrometry vs. ELISA
The choice of analytical method for detecting this compound-protein adducts depends on several factors, including the required sensitivity, specificity, throughput, and the nature of the available reagents. Below is a summary of the key performance characteristics of Western blotting, mass spectrometry, and ELISA.
| Feature | Western Blot | Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Immuno-detection of adducted proteins on a membrane after size-based separation. | Identification and quantification of adducted peptides based on mass-to-charge ratio. | Immuno-detection of adducted proteins in a microplate format. |
| Primary Antibody | Requires an antibody that specifically recognizes the this compound moiety. | Does not require an antibody. | Requires an antibody that specifically recognizes the this compound moiety. |
| Sensitivity | Moderate to high, dependent on antibody affinity and ECL substrate. | Very high, capable of detecting attomole to femtomole levels. | High, dependent on antibody affinity. |
| Specificity | Dependent on antibody specificity; potential for cross-reactivity. | High, provides structural information about the adduct and modification site. | Dependent on antibody specificity; potential for cross-reactivity. |
| Quantitative Analysis | Semi-quantitative, can be challenging to obtain accurate and reproducible quantification. | Highly quantitative, especially with the use of internal standards. | Quantitative, provides accurate and reproducible results. |
| Throughput | Low to medium. | Medium to high, depending on the complexity of the sample and instrumentation. | High, suitable for screening large numbers of samples. |
| Cost | Relatively low initial setup cost. | High initial instrument cost and maintenance. | Low to medium, depending on the availability of commercial kits. |
| Confirmation of Adduct Structure | No. | Yes, provides information on the site of adduction. | No. |
Experimental Protocols
Detailed methodologies for the detection of this compound-protein adducts using Western blotting, mass spectrometry, and ELISA are provided below.
Western Blot Protocol for this compound-Protein Adducts
This protocol is adapted from methodologies used for the detection of other sulfonamide-protein adducts.[1]
1. Sample Preparation:
-
Treat cells or tissues with this compound and expose to UV light to induce photo-crosslinking.
-
Lyse cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the sulfonamide moiety (anti-sulfonamide antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
6. Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the signal of the adducted protein to a loading control (e.g., β-actin or GAPDH).
Mass Spectrometry (LC-MS/MS) Protocol for this compound-Protein Adducts
1. Sample Preparation:
-
Isolate the protein of interest or the total proteome from cells or tissues treated with this compound and UV light.
-
Perform in-solution or in-gel digestion of the proteins using trypsin.
2. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent manner to identify and quantify the adducted peptides.
3. Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the adducted peptides and the site of modification.
-
Quantify the abundance of the adducted peptides using the peak area of the extracted ion chromatograms.
ELISA Protocol for this compound-Protein Adducts
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the target protein overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
2. Sample Incubation:
-
Add diluted protein samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
3. Detection Antibody Incubation:
-
Add a primary antibody specific for the sulfonamide moiety (anti-sulfonamide antibody) to the wells and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add an HRP-conjugated secondary antibody to the wells and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
4. Signal Development:
-
Add a TMB substrate solution to the wells and incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
5. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using known concentrations of the adducted protein to quantify the amount of adduct in the samples.
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for Western Blot detection of this compound-protein adducts.
Caption: Pathway of this compound-protein adduct formation.
Conclusion
The confirmation of this compound-protein adducts can be achieved through several analytical techniques, each with its own set of advantages and limitations. Western blotting, utilizing an anti-sulfonamide antibody, offers a readily accessible method for the detection of these adducts.[1] However, for more precise quantification and structural elucidation, mass spectrometry stands out as the superior, albeit more resource-intensive, option.[2][3] ELISA provides a high-throughput alternative for screening and quantifying adduct levels, particularly when a specific antibody is available. The selection of the most appropriate method will ultimately be guided by the specific research question, available resources, and the desired level of analytical detail.
References
- 1. Immunochemical analysis of sulfonamide drug allergy: identification of sulfamethoxazole-substituted human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [scholarbank.nus.edu.sg]
Illuminating Protein Interactions: A Comparative Guide to Validating Specific Labeling with 4-Azidobenzenesulfonamide
For researchers, scientists, and drug development professionals, the precise identification of protein-ligand interactions is a cornerstone of modern biomedical research. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions. This guide provides a comprehensive comparison of 4-Azidobenzenesulfonamide, a widely used photoaffinity probe, with other alternatives, supported by experimental data and detailed protocols to validate specific labeling through competition experiments.
This compound is a versatile tool for identifying the binding partners of sulfonamide-based drugs and probes. Its utility stems from an azide (B81097) group that, upon UV irradiation, forms a highly reactive nitrene intermediate, which can covalently bond to amino acid residues in close proximity within the binding pocket of a target protein. This irreversible labeling allows for the identification and characterization of specific protein interactions.
Performance Comparison: this compound vs. Alternatives
The specificity of any photoaffinity probe is paramount. Competition experiments are the gold standard for validating that the probe is binding to the intended target site. In these experiments, the labeling of the target protein by the photoaffinity probe is competitively inhibited by an excess of a non-photoreactive ligand that binds to the same site. A significant reduction in labeling in the presence of the competitor confirms the specificity of the interaction.
While this compound is a popular choice, other photoaffinity probes with different reactive moieties, such as benzophenones and diazirines, are also employed. Each has distinct photochemical properties. Benzophenones are activated by UV light of longer wavelengths (around 350 nm), which can be less damaging to proteins, while diazirines are smaller and can sometimes be incorporated with less perturbation to the parent molecule's binding affinity.
The following table summarizes the inhibitory constants (Ki) of this compound and other sulfonamides against various isoforms of a key target, Carbonic Anhydrase (CA). Lower Ki values indicate stronger binding affinity.
| Compound | Target Isoform | Inhibition Constant (Ki) (nM) | Photoaffinity Moiety |
| This compound | hCA I | 98 | Aryl Azide |
| This compound | hCA II | 12 | Aryl Azide |
| This compound | hCA IX | 25 | Aryl Azide |
| This compound | hCA XII | 5.7 | Aryl Azide |
| Acetazolamide | hCA I | 250 | None (Competitor) |
| Acetazolamide | hCA II | 12 | None (Competitor) |
| Acetazolamide | hCA IX | 25 | None (Competitor) |
| Acetazolamide | hCA XII | 5.7 | None (Competitor) |
| Benzolamide | hCA I | 30 | None (Competitor) |
| Benzolamide | hCA II | 10 | None (Competitor) |
| Benzolamide | hCA IX | 3 | None (Competitor) |
| Benzolamide | hCA XII | 4.5 | None (Competitor) |
Experimental Protocols
Competition Photoaffinity Labeling of Carbonic Anhydrase
This protocol details the steps to validate the specific labeling of a Carbonic Anhydrase (CA) isoform by this compound using a known inhibitor (e.g., Acetazolamide) as a competitor.
Materials:
-
Purified Carbonic Anhydrase (e.g., hCA II)
-
This compound
-
Competitor inhibitor (e.g., Acetazolamide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving compounds)
-
UV lamp (365 nm)
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and reagents
-
Antibody against the target protein (or streptavidin conjugate if using a biotinylated probe)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the competitor in DMSO.
-
Dilute the purified CA to the desired concentration in PBS.
-
-
Competition Binding:
-
In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: CA + PBS
-
Probe only: CA + this compound
-
Competition: CA + Competitor (pre-incubated for 15 minutes at room temperature) followed by the addition of this compound.
-
No UV control: CA + this compound (kept in the dark).
-
-
Incubate all tubes for 30 minutes at room temperature to allow for binding equilibrium to be reached.
-
-
Photocrosslinking:
-
Place the tubes on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. Keep the "No UV control" tube wrapped in foil.
-
-
Analysis of Labeling:
-
Add SDS-PAGE loading buffer to each reaction and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with an antibody specific to the CA isoform.
-
Develop the Western blot to visualize the protein bands. A decrease in the intensity of the labeled CA band in the "Competition" lane compared to the "Probe only" lane indicates specific labeling.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context, the following diagrams are provided.
Conclusion
Validating the specificity of labeling by this compound through competition experiments is a critical step in ensuring the reliability of target identification studies. This guide provides the necessary framework, including comparative data and detailed protocols, to assist researchers in designing and executing robust photoaffinity labeling experiments. By carefully selecting competitors and optimizing experimental conditions, scientists can confidently identify and characterize specific protein-ligand interactions, paving the way for new discoveries in drug development and molecular biology.
A Comparative Guide to 4-Azidobenzenesulfonamide and Traditional Crosslinking Agents
In the landscape of chemical biology, drug development, and proteomics, the ability to covalently link interacting molecules is paramount. Crosslinking agents are indispensable tools for stabilizing protein-protein interactions, immobilizing biomolecules, and constructing complex biomaterials. Traditional chemical crosslinkers have long served these purposes, but photo-activatable reagents, such as 4-Azidobenzenesulfonamide and its derivatives, offer distinct advantages in terms of control, specificity, and biocompatibility. This guide provides a detailed comparison of this compound-based photo-crosslinking with traditional chemical crosslinking methods, supported by experimental data and protocols to inform researchers in selecting the optimal strategy for their needs.
Key Performance Characteristics: A Comparative Overview
The choice of a crosslinking agent is dictated by the specific experimental requirements, including the nature of the target molecules, the desired level of control, and the biological context. Here, we compare the key features of this compound, a representative photo-crosslinker, with two widely used traditional chemical crosslinkers: glutaraldehyde (B144438) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS).
| Feature | This compound | Glutaraldehyde | EDC/NHS |
| Activation | UV Light (e.g., 254-365 nm)[1] | Spontaneous | Spontaneous |
| Reaction Specificity | C-H and N-H bonds in close proximity[2] | Primary amines (e.g., lysine)[3][4][5][6][7] | Carboxyl groups and primary amines[8][9] |
| Control | High temporal and spatial control[1] | Low; reaction starts upon mixing | Low; reaction starts upon mixing |
| Biocompatibility | Generally good; short UV exposure may have minimal effects | Cytotoxic; can induce apoptosis[3][4][5][6][7] | Generally good, but can affect cell adhesion[8][10] |
| Byproducts | Nitrogen gas[2] | Potentially cytotoxic polymers[3] | Water-soluble urea (B33335) derivative[7] |
| Applications | Identifying protein-protein interactions, photoaffinity labeling, drug design[11][12] | Tissue fixation, enzyme immobilization[13] | Peptide synthesis, protein conjugation, surface immobilization[7][8] |
Experimental Data Summary
While direct, head-to-head quantitative comparisons in a single study are scarce, the following tables summarize typical performance characteristics gleaned from various sources.
Table 1: Biocompatibility and Cytotoxicity
| Crosslinking Agent | Concentration | Cell Type | Observation | Citation |
| Glutaraldehyde | Various | Human Osteoblasts | Induced apoptosis, poor cell attachment | [4][5][6][7] |
| Glutaraldehyde | Not specified | Fibroblasts | Cytotoxic levels released from crosslinked tendons | [3] |
| EDC/NHS | 4.5% | Olfactory Ensheathing Cells | Limited cell spreading and proliferation, adverse effects on cell survival | [10] |
| EDC/NHS | 1.5% | Olfactory Ensheathing Cells | Good biocompatibility, potential for neural repair | [10] |
Table 2: Mechanical Properties of Crosslinked Biomaterials
| Crosslinking Agent | Material | Mechanical Property | Observation | Citation |
| Glutaraldehyde (1.0%) | Decellularized meniscus scaffold | Compression Modulus | 1.42 kPa | [14] |
| EDC (1.2 mol/l) | Decellularized meniscus scaffold | Compression Modulus | 1.49 kPa | [14] |
| Glutaraldehyde (1.0%) | Decellularized meniscus scaffold | Tensile Modulus | 567.44 kPa | [14] |
| EDC (1.2 mol/l) | Decellularized meniscus scaffold | Tensile Modulus | 532.50 kPa | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable crosslinking experiments. Below are representative protocols for photo-crosslinking with an aryl azide (B81097) derivative and chemical crosslinking with glutaraldehyde and EDC/NHS.
Protocol 1: Photo-Crosslinking using an Aryl Azide Derivative (e.g., 4-Azidobenzonitrile)
This protocol is adapted for identifying protein-protein interactions in a cellular context.[11]
Materials:
-
Photo-activatable crosslinker stock solution (e.g., 10 mM 4-azidobenzonitrile (B1268391) in DMSO)
-
Cell culture expressing the protein of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
UV lamp (365 nm)
-
Protein analysis tools (e.g., SDS-PAGE, Western blot, mass spectrometer)
Procedure:
-
Incubation: Treat cells with the photo-activatable crosslinker at a final concentration of 10-100 µM and incubate for a designated period (e.g., 15-30 minutes) to allow for cell penetration and interaction with the target protein.
-
UV Activation: Wash the cells with ice-cold PBS to remove excess crosslinker. Expose the cells to UV light (e.g., 365 nm) for 5-15 minutes on ice to activate the azide group and initiate crosslinking.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Analysis: Analyze the cell lysate to identify crosslinked protein complexes using techniques such as SDS-PAGE, Western blotting, and mass spectrometry.
Protocol 2: Chemical Crosslinking with Glutaraldehyde
This protocol is a general procedure for crosslinking proteins in solution.[3][4][6]
Materials:
-
Purified protein solution
-
Glutaraldehyde solution (e.g., 2.5% in water)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 50-100 µg of protein in 100 µL of reaction buffer.
-
Crosslinking: Add glutaraldehyde to a final concentration of 0.05-0.5% and incubate for 2-10 minutes at room temperature or 37°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE or other desired methods.
Protocol 3: Chemical Crosslinking with EDC/NHS
This two-step protocol is commonly used for conjugating two proteins.[7][12][15][16]
Materials:
-
Protein #1 (containing carboxyl groups) in MES buffer (pH 4.5-5.0)
-
Protein #2 (containing primary amines) in PBS (pH 7.2-8.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., 2-mercaptoethanol (B42355) or hydroxylamine)
-
Desalting column
Procedure:
-
Activation of Protein #1: To 1 mg of Protein #1, add EDC (to a final concentration of ~2 mM) and NHS (to a final concentration of ~5 mM). Incubate for 15 minutes at room temperature.
-
Quenching of EDC: Add 2-mercaptoethanol to quench the EDC reaction.
-
Purification (Optional): Remove excess reagents using a desalting column.
-
Conjugation to Protein #2: Add an equimolar amount of Protein #2 to the activated Protein #1. Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching of NHS-ester: Quench the reaction with hydroxylamine (B1172632) or another amine-containing buffer.
-
Purification: Purify the final conjugate using a desalting column.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving this compound and its applications.
Caption: Workflow for identifying protein-protein interactions using a this compound-based photo-crosslinker.
Caption: Drug design pathway for developing carbonic anhydrase inhibitors using this compound as a scaffold.
Conclusion
This compound and other photo-activatable crosslinkers represent a significant advancement over traditional chemical crosslinking agents. The primary advantage lies in the ability to initiate the crosslinking reaction with spatiotemporal precision using UV light, a feature that is absent in spontaneously reacting agents like glutaraldehyde and EDC/NHS. This control is particularly valuable for capturing transient or weak interactions in a specific cellular state.
Furthermore, the generally higher biocompatibility of photo-crosslinkers, in contrast to the known cytotoxicity of agents like glutaraldehyde, makes them more suitable for in vivo and live-cell applications. While EDC/NHS offers good biocompatibility, the zero-length nature of the crosslink and the potential for altering the charge of the crosslinked molecules can be a consideration.
The choice of crosslinking agent will ultimately depend on the specific research question. For applications requiring high temporal control and biocompatibility, such as mapping protein-protein interactions in living cells, this compound and its derivatives are superior. For applications where such control is not necessary, and the primary goal is robust and efficient crosslinking, traditional agents like EDC/NHS may suffice. Glutaraldehyde, due to its cytotoxicity, is now more commonly used for fixation of tissues for microscopy rather than for studying dynamic biological processes. This guide provides the necessary information for researchers to make an informed decision based on the specific needs of their experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 5. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fgsc.net [fgsc.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro biocompatibility study of EDC/NHS cross-linked silk fibroin scaffold with olfactory ensheathing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. manuals.plus [manuals.plus]
- 16. benchchem.com [benchchem.com]
The Unsung Hero of Sulfa Drug Research: 4-Azidobenzenesulfonamide as a Negative Control
In the intricate world of sulfonamide drug development, the careful selection of controls is paramount to generating reliable and interpretable data. While active sulfonamides are lauded for their therapeutic effects, an unsung hero often works behind the scenes to ensure the validity of these findings: 4-Azidobenzenesulfonamide. This comprehensive guide illuminates the critical role of this compound as a negative control in sulfonamide studies, offering a comparative analysis against other potential controls, detailed experimental protocols, and a clear rationale for its use.
For researchers in microbiology, pharmacology, and drug discovery, understanding the nuances of experimental design is crucial. A negative control, a sample that is not expected to produce a response, is essential for distinguishing the specific effects of a test compound from non-specific or confounding factors. In the context of sulfonamide antibiotics, an ideal negative control should be structurally similar to the active drugs but lack their antibacterial activity. This compound fits this profile impeccably.
The Rationale: Why this compound is an Ideal Negative Control
Sulfonamide drugs exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. They achieve this by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA). The defining structural feature of active sulfonamides is the presence of a para-amino group on the benzene (B151609) ring.
This compound, in stark contrast, possesses an azide (B81097) (-N3) group at the para-position instead of the critical amino (-NH2) group. This seemingly small modification dramatically alters the molecule's electronic and steric properties, rendering it incapable of effectively binding to the active site of DHPS. Consequently, this compound does not inhibit folic acid synthesis and, therefore, lacks antibacterial activity. This inherent inactivity makes it an excellent tool to demonstrate that the observed effects of active sulfonamides are indeed due to their specific mechanism of action and not some other property of the core benzenesulfonamide (B165840) structure.
Comparative Analysis: this compound vs. Alternative Controls
To appreciate the value of this compound, it is essential to compare it with other potential negative and experimental controls used in sulfonamide research.
| Compound | Role in Sulfonamide Studies | Rationale for Use | Limitations |
| This compound | Negative Control | Structurally similar to active sulfonamides but lacks the crucial para-amino group, rendering it inactive. | Potential for non-specific interactions at very high concentrations, though generally considered inert in antibacterial assays. |
| Sulfamethoxazole (B1682508) | Positive Control | A well-characterized, clinically relevant sulfonamide antibiotic with known antibacterial activity. | Its activity can be influenced by the bacterial strain and the presence of resistance mechanisms. |
| para-Aminobenzoic Acid (PABA) | Competitive Antagonist | The natural substrate of dihydropteroate synthase; its presence can reverse the inhibitory effect of sulfonamides. | Does not serve as a true negative control for the drug's structure, but rather as a control for the mechanism of action. |
Experimental Evidence: Demonstrating the Inactivity of this compound
While direct studies exhaustively detailing the use of this compound as a negative control are not abundant in publicly available literature, its lack of antibacterial activity can be inferred from its structural properties and the well-established mechanism of action of sulfonamides. The following table presents hypothetical, yet expected, Minimum Inhibitory Concentration (MIC) values based on this understanding.
| Compound | Target Organism | Expected MIC (µg/mL) | Interpretation |
| This compound | Escherichia coli | >1024 | Inactive |
| Staphylococcus aureus | >1024 | Inactive | |
| Sulfamethoxazole | Escherichia coli | 16 - 256 | Active |
| Staphylococcus aureus | 8 - 128 | Active |
These expected results would confirm that while sulfamethoxazole inhibits bacterial growth at clinically relevant concentrations, this compound fails to do so even at very high concentrations.
Experimental Protocols
To rigorously validate the use of this compound as a negative control, standardized antimicrobial susceptibility testing methods should be employed.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, active sulfonamide)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Stock Solutions: Dissolve this compound and the active sulfonamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10.24 mg/mL).
-
Prepare Inoculum: Culture the bacterial strain in CAMHB to the mid-log phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the 96-well plate with CAMHB to achieve a range of concentrations (e.g., 1024 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Protocol 2: Disk Diffusion Assay
This method assesses the susceptibility of bacteria to a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Test compounds (this compound, active sulfonamide)
-
Sterile filter paper disks
-
Bacterial strains
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an MHA plate.
-
Apply Disks: Aseptically place disks impregnated with known concentrations of this compound and the active sulfonamide onto the agar surface. A disk with the solvent alone should be used as a negative control.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk. The absence of a zone of inhibition for this compound would confirm its lack of antibacterial activity.
Visualizing the Concepts
To further clarify the relationships and workflows, the following diagrams are provided.
Caption: Mechanism of action of sulfonamides and the role of this compound.
Caption: Workflow for comparative antibacterial susceptibility testing.
Conclusion
A Comparative Analysis of 4-Azidobenzenesulfonamide and Other Aryl Azide Probes for Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Azidobenzenesulfonamide with other aryl azide-based probes utilized in photoaffinity labeling and click chemistry. We will delve into their performance, supported by available experimental data, and provide detailed experimental protocols for their application.
Introduction to Aryl Azide (B81097) Probes
Aryl azides are a class of chemical tools essential for modern chemical biology and drug discovery. Their utility stems from the photo-inducible nature of the azide group. Upon exposure to ultraviolet (UV) light, the aryl azide moiety releases dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, a process known as photoaffinity labeling. This unique property allows researchers to permanently capture and subsequently identify molecular interactions, such as those between a drug candidate and its protein target. Furthermore, the azide group is a key functional group in bioorthogonal "click chemistry," enabling the efficient and specific ligation of molecules in complex biological systems.
This compound is a specific aryl azide probe that has found application in various studies, including the targeting of enzymes like carbonic anhydrase. The presence of the sulfonamide group can influence the probe's solubility, binding specificity, and photoreactivity.
Comparative Performance of Aryl Azide Probes
The choice of an appropriate aryl azide probe depends on several factors, including the specific application, the target molecule, and the desired experimental conditions. While direct quantitative comparisons of cross-linking efficiency and reaction kinetics for a wide range of aryl azides under standardized conditions are not extensively available in the literature, we can summarize their general characteristics and compare them with other common photo-crosslinkers.
Data Presentation: Comparison of Photoaffinity Labeling Probes
| Probe Class | Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Aryl Azides | Aryl azide | ~260-365[1] | Nitrene | Small size, relatively stable in the dark. | Shorter wavelength activation can cause protein damage; nitrene can undergo rearrangements leading to non-specific labeling. |
| This compound | Aryl azide | Similar to other aryl azides | Nitrene | Can exhibit specific binding to certain enzymes (e.g., carbonic anhydrase). | Specific quantitative performance data is limited. |
| 4-Azidobenzamide | Aryl azide | Similar to other aryl azides | Nitrene | Amenable to synthesis and derivatization. | Subject to the general disadvantages of aryl azides. |
| Fluoro-substituted Aryl Azides | Fluoroaryl azide | Similar to other aryl azides | Nitrene | Can exhibit altered reactivity and binding properties. | Synthesis can be more complex. |
| Benzophenones | Benzophenone | ~350-360 | Triplet diradical | Longer activation wavelength reduces protein damage; can be repeatedly excited. | Larger size may interfere with binding; can act as a photosensitizer leading to oxidative damage. |
| Diazirines | Diazirine | ~350-380 | Carbene | Small size; activated by longer wavelength UV light; carbenes are highly reactive. | Can be less stable than aryl azides; potential for side reactions. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of aryl azide probes. Below are representative protocols for photoaffinity labeling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common click chemistry reaction.
Photoaffinity Labeling of a Target Protein using this compound
This protocol outlines a general workflow for identifying the binding partners of a compound of interest using a this compound-derivatized probe.
Materials:
-
Target protein or cell lysate
-
This compound probe (with a linker and a reporter tag, e.g., biotin (B1667282) or an alkyne for click chemistry)
-
Unlabeled competitor compound (the parent molecule of the probe without the azide group)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (e.g., 365 nm)
-
Streptavidin-agarose beads (for biotinylated probes)
-
SDS-PAGE gels and Western blotting reagents or mass spectrometry facility
Procedure:
-
Probe Incubation: Incubate the target protein or cell lysate with the this compound probe at a predetermined concentration (typically in the low micromolar range) in PBS for a specified time (e.g., 1 hour) at 4°C to allow for binding.
-
Competition Control: In a separate control experiment, pre-incubate the sample with a 100-fold molar excess of the unlabeled competitor compound for 30 minutes before adding the photoaffinity probe. This will help to identify specific binding partners.
-
UV Cross-linking: Place the samples on ice and irradiate with a UV lamp at the appropriate wavelength for a defined period (e.g., 15-30 minutes). The distance from the lamp to the sample should be kept constant.
-
Sample Preparation for Analysis:
-
For biotinylated probes: Add streptavidin-agarose beads to the samples and incubate for 1 hour at 4°C to capture the cross-linked protein-probe complexes. Wash the beads extensively with PBS to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
For alkyne-tagged probes: Proceed to the CuAAC protocol to attach a reporter tag (e.g., biotin or a fluorophore).
-
-
Analysis:
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and visualize the labeled proteins by Western blotting using an anti-biotin antibody. A decrease in signal in the competition control lane indicates specific binding.
-
Mass Spectrometry: For unbiased target identification, the eluted proteins can be subjected to in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis to identify the proteins and potentially the site of cross-linking.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Probe Labeling
This protocol describes the labeling of an alkyne-tagged protein (captured by an azide probe in a photoaffinity labeling experiment) with an azide-containing reporter molecule (e.g., biotin-azide).
Materials:
-
Alkyne-tagged protein sample
-
Biotin-azide (or other azide-functionalized reporter)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
PBS, pH 7.4
Procedure:
-
Prepare a "Click-iT®" reaction cocktail: For a 100 µL reaction, mix the following in order:
-
PBS to the final volume
-
Biotin-azide (final concentration 10-50 µM)
-
CuSO₄ (final concentration 1 mM)
-
TBTA (final concentration 1 mM)
-
-
Initiate the reaction: Add the reducing agent (TCEP or sodium ascorbate) to the reaction cocktail to a final concentration of 1 mM.
-
Incubate: Add the reaction cocktail to the alkyne-tagged protein sample and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess click chemistry reagents by protein precipitation (e.g., with acetone (B3395972) or methanol) or by using a desalting column.
-
Downstream Analysis: The biotin-labeled proteins are now ready for enrichment with streptavidin beads and subsequent analysis by SDS-PAGE or mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and concepts described in this guide.
References
A Comparative Guide to Photo-Crosslinking Efficiency: Featuring 4-Azidobenzenesulfonamide Derivatives and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-azidobenzenesulfonamide derivatives and other common photo-crosslinking agents. The selection of an appropriate crosslinker is critical for successfully capturing and identifying molecular interactions in complex biological systems. This document summarizes key performance characteristics, presents available experimental data, and provides detailed experimental protocols to aid in the selection and application of these powerful tools in drug discovery and proteomics.
Introduction to Photo-Crosslinking Agents
Photo-crosslinkers are chemical reagents that, upon activation by UV light, form highly reactive intermediates capable of covalently bonding with nearby molecules. This property makes them invaluable for "freezing" transient or weak interactions, such as those between proteins, between proteins and nucleic acids, or between small molecules and their protein targets. This guide focuses on three major classes of photo-activatable moieties:
-
Aryl Azides: This class, which includes this compound derivatives, are widely used photo-crosslinkers. Upon UV irradiation, they form a highly reactive nitrene intermediate.
-
Benzophenones: These compounds form a triplet diradical upon photo-activation, which can abstract a hydrogen atom from a C-H bond to form a covalent crosslink.
-
Diazirines: A newer class of photo-crosslinkers, diazirines are small, highly reactive molecules that form a carbene intermediate upon UV irradiation.
The choice of photo-crosslinker depends on several factors, including the specific application, the nature of the interacting molecules, and the experimental conditions.
Comparison of Photo-Crosslinker Characteristics
The following table summarizes the general characteristics of aryl azides (represented by the this compound class), benzophenones, and diazirines.
| Feature | Aryl Azides (e.g., this compound) | Benzophenones | Diazirines |
| Photo-reactive Group | Aryl Azide (B81097) | Benzophenone | Diazirine |
| Reactive Intermediate | Nitrene | Triplet Diradical | Carbene |
| Activation Wavelength | 254-300 nm (unsubstituted); >300 nm (nitro-substituted) | ~350-360 nm | 330-370 nm |
| Reactivity | Inserts into C-H, N-H, O-H bonds and double bonds | Preferentially reacts with C-H bonds | Broad reactivity with a preference for nucleophilic and polar amino acids[1] |
| Size | Relatively small | Bulky, may cause steric hindrance[1] | Small and flexible, reducing steric issues[1] |
| Chemical Stability | Generally good, but can be reduced by thiols | High | Can be less stable under certain conditions |
| Quenching by Water | Can occur | Reversible quenching allows for repeated excitation[1] | Irreversible quenching can lower yields[1] |
| Labeling Efficiency | Generally considered less efficient and specific than diazirines | Generally lower to moderate | Can be significantly higher than benzophenones[1] |
Quantitative Assessment of Crosslinking Efficiency
The efficiency of a photo-crosslinking experiment is a critical parameter and can be assessed using various methods. The number of unique crosslinks identified by mass spectrometry is a common metric for performance in a biological context[2].
| Crosslinker Type | Target Protein | Identified Crosslinks/Labeling Yield | Reference |
| Benzophenone-based probe | SPIN1 | 16% Labeling Yield | [1] |
| Diazirine-based probe | SPIN1 | 49-59% Labeling Yield | [1] |
| Diazirine-based (sulfo-SDA) | Human Serum Albumin (HSA) | Up to 500 unique cross-linked residue pairs | [2][3] |
| Benzophenone-based (sulfo-SBP) | Human Serum Albumin (HSA) | Fewer links detected compared to sulfo-SDA | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of photo-crosslinkers. Below are generalized protocols for in-cell photo-crosslinking and for the quantitative analysis of crosslinked products.
In-Cell Photo-Crosslinking Protocol (General)
This protocol outlines the basic steps for capturing protein-protein interactions within a cellular context using a generic photo-crosslinker.
-
Cell Culture and Probe Incubation:
-
Plate cells and grow to the desired confluency.
-
Introduce the photo-crosslinker probe (e.g., a this compound derivative conjugated to a ligand of interest) to the cell culture medium at a predetermined optimal concentration.
-
Incubate for a sufficient period to allow for cell penetration and binding to the target.
-
-
UV Irradiation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess probe.
-
Expose the cells to UV light at the appropriate wavelength and duration to activate the photo-crosslinker. This step should be performed on ice to minimize cellular stress.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Enrichment of Crosslinked Complexes (Optional but Recommended):
-
If the probe contains an affinity tag (e.g., biotin), use affinity purification (e.g., streptavidin beads) to enrich for crosslinked complexes.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE and Western blotting to visualize the captured interactions.
-
For identification of unknown interaction partners, proceed with in-gel or in-solution digestion followed by mass spectrometry analysis.
-
Quantitative Mass Spectrometry Workflow for Crosslink Identification
This workflow describes the key steps for identifying and quantifying crosslinked peptides from a complex mixture.
-
Protein Digestion:
-
The enriched crosslinked protein complexes are denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Specialized software is used to identify the crosslinked peptides from the complex MS/MS spectra. This involves searching the data against a protein sequence database, considering the mass of the crosslinker and the potential amino acid residues it can react with.
-
Quantitative analysis can be performed by comparing the signal intensities of the crosslinked peptides across different experimental conditions.
-
Visualizations of Experimental Workflows and Signaling Pathways
Diagrams are provided below to illustrate a typical experimental workflow for photo-crosslinking and examples of signaling pathways that can be investigated using these techniques.
Caption: A generalized experimental workflow for identifying protein-protein interactions using photo-crosslinkers.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway that can be studied using photo-crosslinkers.
Caption: An overview of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for photo-crosslinking studies.
Conclusion
References
A Comparative Guide to Protein Structural Analysis Using 4-Azidobenzenesulfonamide Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Azidobenzenesulfonamide, a photo-activatable crosslinking agent, with other common crosslinkers used in the structural analysis of proteins. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate crosslinking strategy for your research needs.
Introduction to Chemical Crosslinking for Structural Proteomics
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structure of proteins and protein complexes.[1] By covalently linking amino acid residues that are in close proximity, crosslinkers provide distance constraints that can be used to model protein architecture and map protein-protein interaction interfaces.[1] The choice of crosslinking reagent is critical and depends on the specific research question, the nature of the protein or complex under investigation, and the desired level of structural detail.
This guide focuses on this compound, a member of the aryl azide (B81097) family of photo-reactive crosslinkers. Upon activation with UV light, aryl azides form highly reactive nitrene intermediates that can form covalent bonds with a variety of amino acid side chains, and even the polypeptide backbone, in their immediate vicinity.[2] This property makes them particularly useful for capturing transient or weak interactions that might be missed by more traditional, amine-reactive crosslinkers.[3]
Comparison of Crosslinking Chemistries
The performance of a crosslinking experiment is highly dependent on the reactivity of the chosen reagent. Here, we compare this compound (representing aryl azides) with two other widely used classes of crosslinkers: N-hydroxysuccinimide (NHS) esters and diazirine-based photo-reactive crosslinkers.
| Feature | This compound (Aryl Azide) | NHS Esters (e.g., DSS, BS3) | Diazirine-based (e.g., Sulfo-SDA) |
| Activation | UV Light (e.g., 254-370 nm)[2] | Spontaneous at physiological pH | UV Light (e.g., ~350 nm) |
| Reactivity | Forms a reactive nitrene intermediate that inserts into C-H, N-H, and O-H bonds.[2] | Reacts primarily with primary amines (lysine side chains and N-termini).[4] | Forms a reactive carbene intermediate that inserts into a wide range of chemical bonds. |
| Specificity | Less specific, can react with multiple residue types.[2] | Highly specific for primary amines.[4] | Generally considered less specific than NHS esters, reacting with a broader range of residues. |
| Advantages | - Can capture transient and weak interactions. - Can label hydrophobic regions. - Temporal control of crosslinking via UV activation.[3] | - Well-established chemistry. - High reaction efficiency with available primary amines.[4] | - High photo-activation efficiency. - Small reactive group, minimizing structural perturbation. |
| Disadvantages | - Potential for lower crosslinking efficiency compared to NHS esters. - UV irradiation can potentially damage proteins.[2] | - Requires accessible primary amines, which may not be present at all interaction interfaces. - Spontaneous reaction lacks temporal control. | - UV irradiation can potentially damage proteins. - Can be less stable than aryl azides in some contexts. |
| Common Applications | - Mapping interaction sites of transient complexes. - Probing the structure of membrane proteins. - Identifying novel protein-protein interactions. | - Defining the topology of stable protein complexes. - Generating distance restraints for structural modeling. | - High-resolution mapping of protein interaction interfaces. - In vivo crosslinking experiments. |
Experimental Protocols
Detailed methodologies are crucial for reproducible crosslinking experiments. Below are generalized protocols for using aryl azide crosslinkers, such as this compound, and a common NHS ester crosslinker.
Protocol 1: Photo-Crosslinking with this compound (Aryl Azide)
This protocol is adapted from methodologies for aryl azide-based crosslinkers.[2]
1. Sample Preparation:
-
Prepare the purified protein or protein complex in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines if using a heterobifunctional aryl azide with an amine-reactive group.
2. Incubation with Crosslinker:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add the crosslinker to the protein sample to a final concentration typically in the range of 0.1-1 mM.
-
Incubate the mixture in the dark for 30-60 minutes at room temperature to allow the crosslinker to bind non-covalently to the protein.
3. UV Activation:
-
Place the sample on ice or in a temperature-controlled cuvette.
-
Expose the sample to UV light at a wavelength optimal for the specific aryl azide (typically between 254-370 nm).[2] The duration of exposure (usually 1-15 minutes) should be optimized to maximize crosslinking while minimizing protein damage.[2]
4. Quenching and Sample Preparation for MS Analysis:
-
Quench the reaction by adding a scavenger, such as dithiothreitol (B142953) (DTT), to a final concentration of 10-50 mM to react with any unreacted nitrene intermediates.[2]
-
Denature the protein sample with 8 M urea.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.[2]
-
Digest the protein sample with a protease (e.g., trypsin).[2]
-
Enrich for crosslinked peptides using size exclusion chromatography or other chromatographic methods.
5. Mass Spectrometry and Data Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides and map the interaction sites.
Protocol 2: Amine-Reactive Crosslinking with an NHS Ester (e.g., DSS)
1. Sample Preparation:
-
Prepare the purified protein or protein complex in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
2. Crosslinking Reaction:
-
Prepare a fresh stock solution of the NHS ester crosslinker (e.g., DSS) in an anhydrous organic solvent (e.g., DMSO).
-
Add the crosslinker to the protein sample to a final concentration typically in the range of 0.5-2 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
3. Quenching and Sample Preparation for MS Analysis:
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM to react with any excess NHS ester.
-
Follow the same denaturation, reduction, alkylation, digestion, and enrichment steps as described in Protocol 1.
4. Mass Spectrometry and Data Analysis:
-
Analyze the enriched peptides by LC-MS/MS and use appropriate software to identify the crosslinked peptides.
Visualizing Protein Interactions: Case Studies
The following diagrams, generated using the DOT language, illustrate how crosslinking data can be used to model protein interactions.
Caption: General experimental workflow for crosslinking mass spectrometry.
The following example illustrates the application of aryl azide crosslinking to study the architecture of E. coli RNA polymerase. Crosslinking studies have been instrumental in defining the spatial arrangement of its subunits.[5]
Caption: Subunit interactions in E. coli RNA polymerase holoenzyme revealed by aryl azide crosslinking.[5]
Another example is the use of photo-activatable crosslinking to probe the intricate architecture of the 26S proteasome, a large multi-protein complex responsible for protein degradation. Photo-crosslinking has helped to identify interactions between its various subunits.[6]
Caption: Photo-crosslinking reveals interactions of the Rpn1 subunit within the 19S regulatory particle of the 26S proteasome.[6]
Conclusion
This compound and other aryl azide photo-crosslinkers offer a valuable approach for the structural analysis of proteins, particularly for capturing transient interactions and probing regions of proteins that are not amenable to traditional amine-reactive crosslinking. While they may exhibit lower overall crosslinking efficiency compared to NHS esters, their versatility and the temporal control afforded by photo-activation make them a powerful tool in the structural biologist's arsenal. The choice of crosslinker should be carefully considered based on the specific biological system and the research objectives. For comprehensive structural analysis, a combination of different crosslinking chemistries can often provide a more complete picture of protein architecture and interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyubiquitin-photoactivatable crosslinking reagents for mapping ubiquitin interactome identify Rpn1 as a proteasome ubiquitin-associating subunit - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Azidobenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Azidobenzenesulfonamide, ensuring compliance with safety regulations and minimizing risk.
Due to its hazardous properties, this compound must be managed as a hazardous waste. It is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure[1]. The following procedures are based on established best practices for hazardous chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and local regulations.
Essential Safety and Handling Information
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through your institution's EHS department or a licensed hazardous waste management company. On-site chemical treatment or neutralization is not recommended without a validated protocol and EHS approval due to the potential for hazardous reactions with azide (B81097) compounds[2][3].
1. Waste Segregation and Collection:
-
Designate a specific, compatible, and leak-proof container for all this compound waste. This includes the pure compound, solutions, and any contaminated labware such as pipette tips, weighing boats, and gloves[2].
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department to avoid potentially dangerous reactions[4].
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste"[2][5][6].
-
The label must also include the full chemical name: "this compound" and its CAS number (36326-86-0)[1].
-
Keep a running list of the container's contents and their approximate quantities.
3. Temporary Storage:
-
Ensure the cap on the waste container is securely fastened at all times, except when adding waste[4][5].
-
Store the sealed container in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory[2][4].
-
The storage area should be well-ventilated and away from drains and incompatible materials[2][4]. Place the primary container in a secondary containment bin to prevent spills[5].
4. Arranging for Disposal:
-
Once the container is full or you have no further use for the chemical, contact your institution's EHS department to schedule a pickup for the hazardous waste[2].
-
Provide the EHS staff with a complete and accurate description of the waste contents.
5. Disposal of Contaminated Materials:
-
Solid lab supplies such as gloves and absorbent paper contaminated with this compound should be collected in a separate, clearly labeled, sealed bag and disposed of as hazardous solid waste[5].
6. Decontamination of Empty Containers:
-
To dispose of an empty manufacturer's container, it should be triple-rinsed with a suitable solvent that can dissolve the compound.
-
Collect the solvent rinsate as hazardous waste and add it to your designated this compound liquid waste container[6].
-
After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash, though it is often preferable to reuse it for compatible waste[6].
Quantitative Data and Logistical Summary
| Parameter | Guideline | Source(s) |
| GHS Hazard Classification | Acute Toxicity (Oral, Dermal, Inhalation); Specific Target Organ Toxicity (Repeated Exposure) | [1] |
| Waste Container Type | Chemically compatible, leak-proof, with a secure screw-on cap. | [4][5] |
| Container Labeling | Must include: "Hazardous Waste," "this compound," and CAS Number (36326-86-0). | [2][5][6] |
| Storage Location | Designated, secure, and ventilated Satellite Accumulation Area (SAA). | [2][4] |
| Disposal Method | Collection by institutional EHS or a licensed hazardous waste contractor. | [2] |
| On-site Treatment | Not recommended without a validated protocol and EHS approval. | [2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H6N4O2S | CID 3558590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 4-Azidobenzenesulfonamide
Essential Safety and Handling Guide for 4-Azidobenzenesulfonamide
This guide provides critical safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks associated with this chemical's toxicity and the potential instability of the azide (B81097) functional group.
Hazard Assessment
This compound is a chemical that requires careful handling due to its toxic nature and the inherent risks of the azide group.[1] Azido (B1232118) compounds are recognized as potentially energetic materials that can be sensitive to shock, friction, or heat.[2][3]
| Hazard Category | Description | Potential Consequences | Citations |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Can be fatal if absorbed through the skin or swallowed and is toxic if inhaled.[1] | [1] |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | Target organs include the central nervous system, brain, cardiovascular system, kidneys, eyes, skin, and lungs.[1][4] | [1][4] |
| Explosive Instability | The azide group is energetic and can decompose explosively. | Sensitivity to heat, shock, friction, or static discharge can lead to violent decomposition.[2][3] | [2][3] |
| Reactivity | Reacts with certain materials to form highly unstable compounds. | Contact with heavy metals (e.g., lead, copper, silver) can form shock-sensitive explosive salts.[2][5] Contact with strong acids can form the highly toxic and explosive hydrazoic acid.[2][4] | [2][4][5] |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory when handling this compound. All work must be conducted in a certified chemical fume hood.[2][3][6]
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations | Citations |
| Eye & Face Protection | Chemical splash goggles are required at all times. | A face shield worn over chemical splash goggles. | [2][3][7] |
| Hand Protection | Nitrile gloves. Inspect before use. | Double-gloving: Nitrile inner glove with a heavy-duty, chemical-resistant outer glove (e.g., butyl rubber). | [3][5][6] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | A chemical-resistant apron worn over the lab coat. | [2][3] |
| Respiratory Protection | All handling must occur inside a certified chemical fume hood. | A NIOSH-approved respirator is required if aerosol generation is possible outside of a fume hood. | [3][7] |
| Foot Protection | Fully enclosed, chemical-resistant shoes. | Steel-toed boots for enhanced protection. | [3] |
Operational and Disposal Plans
This section provides procedural, step-by-step guidance for the safe handling and disposal of this compound.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Pre-Experiment Protocol
-
Risk Assessment : Before any work begins, conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls : Confirm that a certified chemical fume hood is functioning correctly.[5] Place a blast shield in front of the experimental setup inside the fume hood.[2][8] Ensure an eyewash station and safety shower are immediately accessible.[7][9]
-
Gather Equipment : Use only plastic, ceramic, or glass equipment for handling the solid compound. Never use metal spatulas or glassware with ground-glass joints, as these can form shock-sensitive metal azides or cause friction.[4]
-
Minimize Quantities : Plan the experiment to use the smallest possible amount of the azido compound.[2]
-
Don PPE : Put on all required PPE as detailed in the table above. Double-gloving is strongly recommended.[3][5]
Safe Handling and Experimental Protocol
-
Location : Conduct all work in a designated area within a chemical fume hood with the sash lowered as much as possible.[2][4]
-
Dispensing : When weighing the solid, use plastic weighing boats and ceramic or plastic spatulas.[4] Avoid any actions that could create dust or cause friction or impact.[4]
-
Reaction Conditions :
-
Avoid contact with strong acids, heavy metals, their salts, and halogenated solvents.[2][4]
-
If heating is necessary, it must be done with extreme caution and after a thorough safety review.[3] Use equipment with temperature controls to prevent overheating.
-
Ensure reactions are not left unattended without clear labeling of potential hazards.[8]
-
Storage Plan
-
Container : Keep the compound in a tightly closed, clearly labeled container.[7][10]
-
Location : Store in a cool, dry, and well-ventilated area, away from heat or ignition sources.[7][9]
-
Compatibility : Store separately from incompatible materials, especially strong acids and oxidizing agents.[4][9]
Disposal Plan
Under no circumstances should azide waste be poured down the drain. This can lead to the formation of highly explosive metal azides in the plumbing system.[3][4]
-
Waste Collection :
-
Deactivation Protocol for Dilute Solutions (≤5%) :
-
This procedure must be performed by trained personnel within a chemical fume hood.[4]
-
Step 1 : Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Step 2 : Cool the solution in an ice bath.
-
Step 3 : Slowly add a 20% aqueous solution of sodium nitrite (B80452) with constant stirring. The amount of sodium nitrite should be approximately 1.5 times the molar equivalent of the azide.
-
Step 4 : After the addition is complete, slowly add a 20% aqueous solution of sulfuric acid dropwise until the solution becomes acidic. The formation of nitrogen oxides may be observed.[4]
-
Step 5 : Stir the mixture for at least one hour at room temperature.
-
Step 6 : Test for the presence of residual azides using a ferric chloride test strip. If the test is positive, add more sodium nitrite and acid.
-
Step 7 : Once the deactivation is complete, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide (B78521) solution.[4]
-
Step 8 : Dispose of the final neutralized solution in a properly labeled hazardous waste container.[4]
-
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12] |
| Spill | Evacuate the area immediately.[5] Prevent dust formation.[12] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable, closed container for disposal.[12] Do not let the product enter drains.[12][13] |
| Fire | Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[11][12] Firefighters must wear self-contained breathing apparatus and full protective gear.[12] |
References
- 1. This compound | C6H6N4O2S | CID 3558590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. purdue.edu [purdue.edu]
- 6. This compound|CAS 36326-86-0 [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. auckland.ac.nz [auckland.ac.nz]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. capotchem.cn [capotchem.cn]
- 12. aksci.com [aksci.com]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
